(2E)-Hexenoyl-CoA
Description
trans-2-Hexenoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
trans-Hex-2-enoyl-CoA has been reported in Homo sapiens and Bos taurus with data available.
Properties
CAS No. |
10018-93-6 |
|---|---|
Molecular Formula |
C27H44N7O17P3S |
Molecular Weight |
863.7 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate |
InChI |
InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20-,21-,22?,26-/m1/s1 |
InChI Key |
OINXHIBNZUUIMR-DOSZRKKKSA-N |
Isomeric SMILES |
CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of (2E)-Hexenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E)-Hexenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of both saturated and unsaturated fatty acids. As a substrate for key enzymes such as enoyl-CoA hydratase and acyl-CoA dehydrogenases, its metabolism is integral to cellular energy production from lipid sources. This technical guide provides an in-depth analysis of the role of this compound, detailing its position in metabolic pathways, the kinetics of the enzymes that process it, and the experimental methodologies used to study its function. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases and professionals in drug development targeting fatty acid oxidation pathways.
Introduction
Mitochondrial beta-oxidation is the primary catabolic pathway for fatty acids, supplying a significant portion of the cell's energy, particularly during periods of fasting or prolonged exercise. The process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, releasing acetyl-CoA, NADH, and FADH2. This compound emerges as a key intermediate during the oxidation of both even- and odd-numbered, as well as unsaturated, fatty acids. Understanding the precise role and regulation of this compound is crucial for elucidating the mechanisms of various metabolic disorders and for the development of targeted therapeutic interventions.
This compound in the Mitochondrial Beta-Oxidation Pathway
This compound is a six-carbon, trans-unsaturated acyl-CoA that occupies a central position in the beta-oxidation spiral. Its formation and subsequent conversion are dependent on the type of fatty acid being metabolized.
Beta-Oxidation of Saturated Fatty Acids
In the catabolism of saturated fatty acids, such as hexanoic acid, this compound is formed in the first step of a beta-oxidation cycle. Hexanoyl-CoA is dehydrogenated by a medium-chain acyl-CoA dehydrogenase (MCAD) to produce this compound.[1][2][3] This intermediate is then hydrated by enoyl-CoA hydratase.
Beta-Oxidation of Unsaturated Fatty Acids
The metabolism of unsaturated fatty acids requires additional auxiliary enzymes to handle the pre-existing double bonds, which are often in the cis configuration.[4][5][6] For polyunsaturated fatty acids, the beta-oxidation process proceeds until a cis or trans double bond is encountered that is not a substrate for the standard enzymes. Isomerases and reductases are then required to convert these intermediates into a substrate that can re-enter the beta-oxidation pathway, often in the form of a trans-2-enoyl-CoA like this compound.
Quantitative Data: Enzyme Kinetics
The efficiency of this compound metabolism is determined by the kinetic parameters of the enzymes that act upon it. The following table summarizes available quantitative data for key enzymes involved in its conversion.
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Enoyl-CoA Hydratase | This compound | Aeromonas caviae | 44 ± 6 | 120 ± 10 | - | - | [7] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Hexanoyl-CoA | Human | - | - | - | - | [1][8] |
Signaling Pathways and Regulation
The flux through the beta-oxidation pathway, including the processing of this compound, is tightly regulated by cellular energy status and hormonal signals.
-
Transcriptional Regulation: The expression of genes encoding beta-oxidation enzymes, such as medium-chain acyl-CoA dehydrogenase (MCAD), is regulated by transcription factors like peroxisome proliferator-activated receptor alpha (PPARα).[9]
-
Allosteric Regulation: The activity of beta-oxidation enzymes can be allosterically regulated by the levels of substrates, products, and other metabolic intermediates. For instance, high ratios of NADH/NAD+ and FADH2/FAD can inhibit the dehydrogenases.
-
Substrate/Product Binding: In human short-chain acyl-CoA dehydrogenase (hSCAD), the binding of substrate and product induces significant shifts in the enzyme's redox potential, thereby regulating its catalytic activity.[8]
Below is a diagram illustrating the central role of this compound in the beta-oxidation of hexanoyl-CoA.
Experimental Protocols
Assay for Enoyl-CoA Hydratase Activity
This spectrophotometric assay measures the hydration of the double bond in this compound.
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound solution (in water or buffer)
-
Purified or partially purified enoyl-CoA hydratase
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and 0.25 mM this compound.
-
Pre-incubate the mixture at 30°C for 3-5 minutes to ensure temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond.
-
Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1cm-1).[7]
Measurement of Mitochondrial Beta-Oxidation Rate
This protocol uses radiolabeled palmitic acid to measure the overall flux through the beta-oxidation pathway in isolated mitochondria or cells.
Materials:
-
[1-14C]Palmitic acid
-
Krebs-Ringer buffer
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Isolated mitochondria or cultured cells
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing Krebs-Ringer buffer, fatty-acid-free BSA, and [1-14C]palmitic acid.
-
Incubate the isolated mitochondria or cells with the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding perchloric acid to precipitate proteins and larger molecules.
-
Separate the acid-soluble metabolites (which include radiolabeled acetyl-CoA and other short-chain acyl-CoAs) from the unreacted palmitic acid by centrifugation.
-
Measure the radioactivity in the acid-soluble fraction using a liquid scintillation counter.
-
The amount of radioactivity in the acid-soluble fraction is proportional to the rate of beta-oxidation.
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound and other acyl-CoAs in biological samples.[7][10][11][12][13]
Workflow Diagram:
Procedure Outline:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer and precipitate proteins using an acid (e.g., trichloroacetic acid or sulfosalicylic acid).
-
Extraction: Isolate acyl-CoAs from the sample matrix using solid-phase extraction (SPE) to remove interfering substances.
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a reverse-phase liquid chromatography column to separate the different acyl-CoA species.
-
Elute the separated acyl-CoAs into a tandem mass spectrometer.
-
Ionize the molecules using electrospray ionization (ESI).
-
Perform selected reaction monitoring (SRM) to specifically detect and quantify this compound based on its unique parent and fragment ion masses.
-
-
Quantification: Determine the concentration of this compound by comparing its peak area to that of a known amount of an internal standard.
Conclusion
This compound is a linchpin intermediate in mitochondrial beta-oxidation, connecting the metabolism of various fatty acid substrates. A thorough understanding of its enzymatic conversions, regulatory networks, and methods for its analysis is paramount for advancing research in metabolic diseases. The data and protocols presented in this guide offer a foundational resource for scientists and clinicians working to unravel the complexities of fatty acid metabolism and to develop novel therapeutic strategies for associated disorders. Further research into the specific kinetics of human enzymes acting on this compound and the signaling pathways that directly modulate its flux will be critical for a complete picture of its role in cellular bioenergetics.
References
- 1. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Fatty Acids -- Four enzymes and reactions: Dehydrogenation [library.med.utah.edu]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]
- 6. aocs.org [aocs.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic regulation of human short-chain acyl-CoA dehydrogenase by substrate and product binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural organization and regulatory regions of the human medium-chain acyl-CoA dehydrogenase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(2E)-Hexenoyl-CoA: A Technical Guide to its Discovery, Characterization, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-Hexenoyl-Coenzyme A ((2E)-Hexenoyl-CoA) is a pivotal intermediate in cellular metabolism, primarily recognized for its role in the β-oxidation of fatty acids. As a short-chain enoyl-CoA, its formation and subsequent enzymatic conversions are critical for energy production from dietary fats and stored lipids. This technical guide provides a comprehensive overview of the discovery, initial characterization, and metabolic context of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways.
Discovery and Metabolic Context
The discovery of this compound is intrinsically linked to the elucidation of the fatty acid β-oxidation pathway, a cornerstone of biochemistry. While a specific singular "discovery" paper for this particular intermediate is not prominent in historical literature, its existence was inferred and later confirmed through the systematic study of this metabolic spiral. The pioneering work of scientists like Franz Knoop in the early 20th century laid the groundwork by establishing the principle of β-oxidation, the stepwise degradation of fatty acids.[1][2] Later detailed enzymatic studies of the enzymes involved in this pathway, such as acyl-CoA dehydrogenases and enoyl-CoA hydratases, solidified the role of various acyl-CoA intermediates, including this compound.[3]
This compound is formed during the β-oxidation of fatty acids with an even number of carbons, specifically from the dehydrogenation of hexanoyl-CoA by medium-chain acyl-CoA dehydrogenase (MCAD). It then serves as a substrate for enoyl-CoA hydratase, which catalyzes its hydration to 3-hydroxyhexanoyl-CoA. This process continues until the fatty acid chain is completely broken down into acetyl-CoA units, which can then enter the citric acid cycle for ATP production.[4][5][6]
Beyond its central role in mitochondrial energy metabolism, this compound is also an intermediate in other metabolic pathways, such as the biosynthesis of polyhydroxyalkanoates (PHAs) in some bacteria.[7][8] In these pathways, it can be converted to (R)-3-hydroxyacyl-CoA, a monomer for PHA production.[7][8]
Initial Characterization
The initial characterization of this compound involved a combination of chemical synthesis, enzymatic assays, and analytical techniques to determine its structure and reactivity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H44N7O17P3S | MedChemExpress |
| Molecular Weight | 863.66 g/mol | MedChemExpress |
| Appearance | Solid | PubChem |
| CAS Number | 10018-93-6 | MedChemExpress |
Enzymatic Characterization
The interactions of this compound with key enzymes in the β-oxidation pathway have been quantitatively characterized. The following table summarizes some of the reported kinetic parameters.
| Enzyme | Substrate | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1 mM-1) | Organism/Source | Reference |
| Enoyl-CoA Reductase (RevT) | This compound | 0.27 ± 0.01 | 28.3 ± 0.5 | 104 | Streptomyces reveromyceticus | [9] |
| (R)-specific Enoyl-CoA Hydratase (PhaJAc) | This compound | - | Vmax = 1.8 x 10^3 U/mg | - | Aeromonas caviae | [7] |
Signaling and Metabolic Pathways
The metabolic fate of this compound is primarily determined by its position within the mitochondrial β-oxidation pathway. The following diagrams illustrate its central role.
In certain microorganisms, this compound can be shunted from the β-oxidation pathway for the synthesis of biopolymers like Polyhydroxyalkanoates (PHAs).
References
- 1. biochemistryclub.com [biochemistryclub.com]
- 2. youtube.com [youtube.com]
- 3. d-nb.info [d-nb.info]
- 4. SMPDB [smpdb.ca]
- 5. Reactome | Beta oxidation of octanoyl-CoA to hexanoyl-CoA [reactome.org]
- 6. Mitochondrial β-oxidation of saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Engineering of Poly(3-Hydroxyalkanoates): From DNA to Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Peroxisomal Metabolism of (2E)-Hexenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are ubiquitous organelles that play a crucial role in cellular lipid metabolism. One of their key functions is the β-oxidation of fatty acids, a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA. While mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids, peroxisomes are indispensable for the initial breakdown of very-long-chain fatty acids, branched-chain fatty acids, and certain unsaturated fatty acids. The metabolism of (2E)-Hexenoyl-CoA, a short-chain unsaturated acyl-CoA, within the peroxisome is a critical step in the degradation of longer unsaturated fatty acids. Understanding the enzymatic machinery responsible for this process is paramount for elucidating fundamental metabolic pathways and for the development of therapeutic interventions for metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes involved in the peroxisomal metabolism of this compound, including their kinetic properties, detailed experimental protocols, and the signaling pathways that govern their activity.
Core Enzymes and Metabolic Pathway
The peroxisomal β-oxidation of this compound involves a sequence of enzymatic reactions catalyzed by a core set of enzymes. The pathway begins with the product of the first cycle of β-oxidation of a longer unsaturated fatty acid, or can be initiated with hexenoic acid itself after its activation to this compound. The central enzymes are:
-
Acyl-CoA Oxidase (ACOX): This flavoenzyme catalyzes the first and rate-limiting step of peroxisomal β-oxidation. It introduces a double bond between the α and β carbons of the acyl-CoA substrate, producing a 2-trans-enoyl-CoA and hydrogen peroxide (H₂O₂).[1] In rodents, three ACOX isoforms have been identified with varying substrate specificities. ACOX1, the straight-chain acyl-CoA oxidase, exhibits high affinity for medium-chain, long-chain, and very-long-chain fatty acyl-CoAs.[1]
-
Multifunctional Enzyme (MFE): In mammals, two types of multifunctional enzymes, MFE-1 (L-bifunctional protein) and MFE-2 (D-bifunctional protein), catalyze the second and third steps of β-oxidation.[2]
-
Enoyl-CoA Hydratase activity: This activity hydrates the 2-trans-enoyl-CoA to form a 3-hydroxyacyl-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase activity: This activity oxidizes the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH.[3] MFE-1 is primarily involved in the degradation of straight-chain fatty acids, while MFE-2 is more active towards branched-chain fatty acids and bile acid precursors.[2]
-
-
3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the β-oxidation spiral, the thiolytic cleavage of 3-ketoacyl-CoA. This reaction yields a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter than the original substrate.[4]
For unsaturated fatty acids with double bonds at even-numbered positions, such as those that would lead to a (2E,4Z)-dienoyl-CoA intermediate, an auxiliary enzyme is required:
-
2,4-Dienoyl-CoA Reductase: This enzyme reduces the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA, which is then isomerized by the enoyl-CoA isomerase activity of MFE-1 to the trans-2-enoyl-CoA substrate for the hydratase.[5]
Metabolic Pathway of this compound
Quantitative Data
The kinetic parameters of the enzymes involved in peroxisomal β-oxidation provide crucial insights into their substrate specificity and catalytic efficiency. While data for this compound is limited, the following tables summarize available quantitative data for relevant short-chain substrates.
Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase (ACOX)
| Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |
|---|---|---|---|---|
| Hexanoyl-CoA | Rat | - | - | [6] |
| Palmitoyl-CoA | Rat | - | - | [6] |
Note: Specific activity for hexanoyl-CoA is reported to be exclusively catalyzed by palmitoyl-CoA oxidase (ACOX1), but specific Km and Vmax values were not provided in the cited literature.
Table 2: Kinetic Parameters of Peroxisomal 2,4-Dienoyl-CoA Reductase
| Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |
|---|---|---|---|---|
| 2,4-Hexadienoyl-CoA | Human | 59 | - | |
| 2,4-Decadienoyl-CoA | Human | 6 | - |
Note: Vmax values were not explicitly stated in the reference.
Table 3: Kinetic Parameters of Peroxisomal Multifunctional Enzyme (MFE) and 3-Ketoacyl-CoA Thiolase
| Enzyme Activity | Substrate | Organism | Km (µM) | Vmax (nmol/min/mg) | Reference |
|---|---|---|---|---|---|
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-CoAs (various chain lengths) | Pig | Varies with chain length | Varies with chain length | [7] |
| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA | Plant (Arabidopsis thaliana) | - | - | [3] |
Experimental Protocols
Accurate and reproducible experimental protocols are essential for studying the enzymes of peroxisomal β-oxidation. The following sections provide detailed methodologies for key assays.
Acyl-CoA Oxidase (ACOX) Activity Assay (Spectrophotometric)
This assay measures the production of hydrogen peroxide (H₂O₂) by ACOX, which is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase (HRP).
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
This compound (or other acyl-CoA substrate) solution (1 mM in water)
-
4-Aminoantipyrine (10 mM)
-
Phenol (50 mM)
-
Horseradish peroxidase (HRP) solution (1 mg/mL)
-
Peroxisomal fraction or purified ACOX enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing:
-
800 µL of 50 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 10 mM 4-aminoantipyrine
-
50 µL of 50 mM phenol
-
10 µL of HRP solution
-
-
Add 50 µL of the peroxisomal fraction or purified enzyme to the reaction mixture.
-
Initiate the reaction by adding 40 µL of 1 mM this compound.
-
Immediately monitor the increase in absorbance at 500 nm for 5-10 minutes at 37°C.
-
Calculate the rate of reaction using the molar extinction coefficient of the quinoneimine dye product (6.58 mM⁻¹ cm⁻¹).
Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 263 nm as the double bond of the enoyl-CoA substrate is hydrated.[8]
Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Crotonyl-CoA (or other 2-enoyl-CoA substrate) solution (0.25 mM in buffer)
-
Peroxisomal fraction or purified MFE enzyme solution
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
To a UV-transparent cuvette, add 290 µL of 50 mM Tris-HCl (pH 8.0) containing 0.25 mM crotonyl-CoA.
-
Equilibrate the cuvette to 30°C.
-
Initiate the reaction by adding 10 µL of the peroxisomal fraction or purified enzyme solution.
-
Immediately monitor the decrease in absorbance at 263 nm for 5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (6.7 x 10³ M⁻¹ cm⁻¹).[8]
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)
This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.[9]
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.3)
-
S-Acetoacetyl-CoA solution (5.4 mM in buffer)
-
β-Nicotinamide adenine dinucleotide, reduced form (β-NADH) solution (6.4 mM in buffer)
-
Peroxisomal fraction or purified MFE enzyme solution
-
Spectrophotometer
Procedure:
-
In a cuvette, prepare a reaction mixture containing:
-
2.80 mL of 100 mM potassium phosphate buffer (pH 7.3)
-
0.05 mL of 5.4 mM S-Acetoacetyl-CoA solution
-
-
Equilibrate to 37°C.
-
Initiate the reaction by adding 0.05 mL of 6.4 mM β-NADH solution and 0.1 mL of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.[9]
-
Calculate the rate of NADH oxidation using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹).
3-Ketoacyl-CoA Thiolase Activity Assay (Spectrophotometric)
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A (CoA), by monitoring the decrease in absorbance of the Mg²⁺-complexed enolate form of the substrate at 303 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.1)
-
MgCl₂ solution (25 mM)
-
Coenzyme A (CoA) solution (1 mM)
-
Acetoacetyl-CoA (or other 3-ketoacyl-CoA substrate) solution (1 mM)
-
Peroxisomal fraction or purified thiolase enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM Tris-HCl (pH 8.1)
-
50 µL of 25 mM MgCl₂
-
50 µL of 1 mM CoA
-
-
Add 20 µL of the peroxisomal fraction or purified enzyme.
-
Initiate the reaction by adding 30 µL of 1 mM acetoacetyl-CoA.
-
Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes at 37°C.
-
Calculate the rate of substrate cleavage using the appropriate molar extinction coefficient for the Mg²⁺-enolate complex.
Experimental Workflow for Enzyme Characterization
Regulatory Signaling Pathways
The expression of the genes encoding the enzymes of peroxisomal β-oxidation is tightly regulated, primarily by the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a ligand-activated nuclear receptor that, upon binding to fatty acids or their derivatives (peroxisome proliferators), forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby activating their transcription.
This regulatory mechanism ensures that the capacity for peroxisomal fatty acid oxidation is increased in response to a high lipid load, such as during fasting or a high-fat diet.
PPARα Signaling Pathway
Conclusion
The peroxisomal metabolism of this compound is a fundamental process in cellular lipid homeostasis, carried out by a well-defined set of enzymes. This guide has provided an in-depth overview of these enzymes, including their roles in the metabolic pathway, available kinetic data, detailed experimental protocols for their characterization, and the key signaling pathway that regulates their expression. For researchers in metabolism and professionals in drug development, a thorough understanding of this pathway is essential for identifying potential therapeutic targets for a range of metabolic diseases. Further research is warranted to fully elucidate the kinetic properties of these enzymes with a broader range of short-chain unsaturated acyl-CoAs and to explore the potential for pharmacological modulation of this critical metabolic pathway.
References
- 1. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peroxisomal bifunctional protein from rat liver is a trifunctional enzyme possessing 2-enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and delta 3, delta 2-enoyl-CoA isomerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Function of (2E)-Hexenoyl-CoA in Cellular Energy Production
Abstract
(2E)-Hexenoyl-Coenzyme A ((2E)-Hexenoyl-CoA) is a pivotal intermediate in the catabolism of fatty acids, situated within the mitochondrial β-oxidation pathway. Its primary function is to serve as a substrate in the sequential enzymatic reactions that systematically shorten fatty acyl chains, leading to the production of acetyl-CoA, NADH, and FADH₂. These products are fundamental to cellular energy production, directly feeding into the citric acid (TCA) cycle and the electron transport chain to generate ATP. This document provides a detailed examination of the metabolic role of this compound, the energetic yield from its processing, and the experimental protocols used to investigate its function and quantify its presence in biological systems.
The Core Metabolic Function of this compound
This compound is an unsaturated acyl-CoA species that appears as an intermediate during the β-oxidation of both saturated and unsaturated fatty acids. For a saturated six-carbon fatty acid, hexanoic acid, its activated form, hexanoyl-CoA, undergoes the first step of β-oxidation to form this compound. This process is a critical link in the chain of reactions that convert the chemical energy stored in fatty acids into usable cellular energy.
The β-oxidation spiral is a four-step process that occurs in the mitochondrial matrix.[1][2] this compound is the product of the first step and the substrate for the second.
-
Dehydrogenation: A saturated acyl-CoA (e.g., Hexanoyl-CoA) is oxidized by an acyl-CoA dehydrogenase, which removes two hydrogen atoms to create a trans double bond between the α (C2) and β (C3) carbons.[1] This reaction produces FADH₂ and yields a trans-Δ²-enoyl-CoA, in this case, this compound.
-
Hydration: The double bond of this compound is hydrated by the enzyme enoyl-CoA hydratase, which adds a hydroxyl group to the β-carbon, forming L-3-hydroxyhexanoyl-CoA.[1]
-
Dehydrogenation: The hydroxyl group is then oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase, producing a molecule of NADH and 3-ketohexanoyl-CoA.[1]
-
Thiolysis: Finally, β-ketothiolase cleaves the 3-ketohexanoyl-CoA by inserting a new coenzyme A molecule. This reaction releases a two-carbon acetyl-CoA unit and a four-carbon acyl-CoA (butanoyl-CoA), which then re-enters the β-oxidation spiral.[1]
This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units.
Energetic Contribution
The processing of this compound is an integral part of the energy extraction from its parent fatty acid. Each turn of the β-oxidation spiral generates high-energy electron carriers (NADH and FADH₂) and acetyl-CoA, which is further oxidized in the TCA cycle. The complete oxidation of a single hexanoic acid molecule, which proceeds through this compound, provides a substantial yield of ATP.
| Metabolic Stage | Products | ATP Yield (per Product) | Total ATP |
| Fatty Acid Activation | - | - | -2 |
| β-Oxidation (2 cycles) | 2 FADH₂ | 1.5 | 3 |
| 2 NADH | 2.5 | 5 | |
| 3 Acetyl-CoA | - | - | |
| TCA Cycle (from 3 Acetyl-CoA) | 3 GTP | 1 | 3 |
| 9 NADH | 2.5 | 22.5 | |
| 3 FADH₂ | 1.5 | 4.5 | |
| Total Net ATP Yield | 36 |
Note: ATP yield is calculated based on the P/O ratios of 1.5 for FADH₂ and 2.5 for NADH. The initial activation of the fatty acid to its CoA ester consumes two ATP equivalents.
Experimental Protocols for Analysis
Investigating the role of this compound requires robust methodologies to measure both the overall pathway flux and the concentration of specific intermediates.
Measurement of β-Oxidation Flux via Radiolabeling
This protocol measures the rate of fatty acid oxidation by tracking the conversion of a radiolabeled fatty acid into acid-soluble metabolites (ASMs), which include acetyl-CoA and TCA cycle intermediates.[3][4]
Objective: To quantify the rate of β-oxidation in isolated cells or tissue homogenates.
Materials:
-
Isolated primary hepatocytes or tissue homogenate
-
[1-¹⁴C]Palmitic acid or other ¹⁴C-labeled fatty acid
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
M199 buffer or appropriate incubation buffer
-
Perchloric acid (PCA)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Substrate Preparation:
-
Prepare a stock solution of the ¹⁴C-labeled fatty acid complexed to BSA.
-
Aliquots of BSA solution are warmed to 37-41°C.
-
The ¹⁴C-labeled fatty acid (e.g., palmitic acid) is added to the BSA solution (e.g., at a 5:1 molar ratio of fatty acid to BSA).[3]
-
The mixture is vortexed vigorously and incubated at 41°C for 20-30 minutes until the solution clarifies, indicating the formation of the soluble complex.[4]
-
-
Cellular Incubation:
-
Freshly isolated hepatocytes (e.g., 750,000 cells) are suspended in pre-warmed incubation buffer.[3]
-
The reaction is initiated by adding the radiolabeled fatty acid-BSA complex to the cell suspension.
-
The mixture is incubated at 37°C in a shaking water bath for a defined period (e.g., 15-60 minutes).
-
-
Reaction Termination and Separation:
-
Quantification:
-
An aliquot of the supernatant, containing the ¹⁴C-labeled acid-soluble metabolites (ASMs), is transferred to a scintillation vial.
-
Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
-
The rate of β-oxidation is calculated based on the specific activity of the initial substrate and expressed as nmol of fatty acid oxidized/min/mg of protein.
-
Quantification of this compound by LC-MS/MS
This protocol allows for the precise measurement of the concentration of specific acyl-CoA species, including this compound, from biological samples.[5][6]
Objective: To extract and quantify endogenous acyl-CoA esters from cells or tissues.
Materials:
-
Cultured cells or frozen tissue powder
-
Internal standards (e.g., odd-chain length fatty acyl-CoAs)
-
Extraction buffer (e.g., isopropanol, 50 mM KH₂PO₄)
-
Acetonitrile
-
Formic acid
-
UPLC/HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase chromatography column
Methodology:
-
Sample Collection and Quenching:
-
Cultured cells are rapidly washed with ice-cold saline and metabolism is quenched by adding liquid nitrogen or an ice-cold extraction solvent.
-
Frozen tissue is pulverized under liquid nitrogen to halt enzymatic activity.
-
-
Extraction:
-
The sample is homogenized in a cold extraction buffer containing a known amount of internal standards.
-
The mixture is vortexed and centrifuged at 4°C to pellet cell debris and proteins.
-
The supernatant containing the acyl-CoAs is collected.
-
-
Solid-Phase Extraction (Optional Cleanup):
-
The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering substances like phospholipids and purify the acyl-CoA fraction.
-
-
LC-MS/MS Analysis:
-
The purified extract is injected into the UPLC/HPLC system.
-
Acyl-CoA species are separated based on their hydrophobicity on a C18 reverse-phase column using a gradient of mobile phases (e.g., aqueous formic acid and acetonitrile).
-
The eluent is directed into the electrospray ionization (ESI) source of the mass spectrometer.
-
-
Quantification:
-
The mass spectrometer is operated in positive ion mode using Selected Reaction Monitoring (SRM).
-
Specific precursor-to-product ion transitions are monitored for each target acyl-CoA and the internal standards.
-
The concentration of this compound is determined by comparing the peak area of its specific transition to the peak area of the internal standard, referencing a standard curve.[5]
-
Conclusion
This compound is not merely a transient molecule but a mandatory intermediate in the β-oxidation of specific fatty acids, representing a key control point in the flow of carbon toward energy generation. Its efficient conversion by enoyl-CoA hydratase and subsequent enzymes is crucial for sustaining the production of acetyl-CoA, NADH, and FADH₂. Understanding its metabolism provides fundamental insights into cellular bioenergetics and offers potential targets for therapeutic intervention in metabolic diseases. The methodologies outlined herein provide the necessary tools for researchers to probe the dynamics of this pathway and the critical role of this compound within it.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Subcellular Landscape of (2E)-Hexenoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-Hexenoyl-CoA is a key intermediate in the metabolic pathways of unsaturated fatty acids and some amino acids. Understanding its subcellular processing is crucial for elucidating fundamental cellular bioenergetics and identifying potential therapeutic targets for metabolic disorders. This technical guide provides an in-depth exploration of the subcellular localization of this compound metabolism, with a focus on the distinct roles of mitochondria and peroxisomes. We present a synthesis of current knowledge, quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling pathways.
Core Metabolic Hubs: Mitochondria and Peroxisomes
The metabolism of this compound is primarily compartmentalized within two organelles: the mitochondria and peroxisomes. Each organelle possesses a distinct set of enzymes that contribute to the processing of this intermediate, reflecting a cooperative and specialized relationship in cellular lipid metabolism.
Mitochondria , the primary sites of cellular respiration and ATP production, are equipped with the enzymatic machinery for the complete β-oxidation of short- and medium-chain fatty acids. In this organelle, the key enzyme responsible for the hydration of this compound is Enoyl-CoA Hydratase, Short Chain 1 (ECHS1) . This enzyme is located in the mitochondrial matrix and catalyzes the conversion of (2E)-enoyl-CoA intermediates into L-3-hydroxyacyl-CoAs as part of the β-oxidation cycle.[1][2]
Peroxisomes are versatile organelles involved in various metabolic processes, including the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. The peroxisomal counterpart to the mitochondrial β-oxidation pathway involves a multifunctional enzyme. Specifically, the hydration of this compound is catalyzed by the Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4) , also known as D-bifunctional protein.[3][4] This enzyme exhibits enoyl-CoA hydratase activity. Following hydration, the subsequent steps of peroxisomal β-oxidation are carried out, culminating in the thiolytic cleavage of 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase (ACAA1) , which is also localized to the peroxisome.[5] Peroxisomal β-oxidation is a chain-shortening process, and the resulting shorter acyl-CoAs are often transported to the mitochondria for complete oxidation.[6][7][8]
Quantitative Analysis of Key Enzymes
While the subcellular localization of these enzymes is well-established, quantitative data on their relative abundance and activity in mitochondria versus peroxisomes is essential for a complete understanding of the metabolic flux of this compound. The following tables summarize available quantitative information.
| Enzyme | Subcellular Localization | Protein Abundance (Relative Quantification) | Enzyme Activity (Relative Comparison) | Key References |
| ECHS1 | Mitochondrial Matrix | Predominantly mitochondrial. Quantitative proteomics studies of liver tissue show high expression in mitochondrial fractions. | High substrate specificity for short-chain enoyl-CoAs. Considered the primary enzyme for short-chain fatty acid β-oxidation in mitochondria. | [1][2] |
| HSD17B4 | Peroxisome | Exclusively peroxisomal. Proteomic analyses of purified peroxisomes confirm its presence. | Exhibits broad substrate specificity, including very-long-chain and branched-chain fatty acids. Its contribution to short-chain enoyl-CoA hydration is significant within the peroxisome. | [3][4] |
| ACAA1 | Peroxisome | Highly enriched in peroxisomes. | Catalyzes the final step of peroxisomal β-oxidation for a variety of substrates. | [5] |
Signaling Pathways Regulating this compound Metabolism
The expression of the genes encoding the enzymes involved in this compound metabolism is tightly regulated by signaling pathways that respond to the cell's metabolic state. A key regulator is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a nuclear receptor that functions as a transcription factor.
Upon activation by ligands such as fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. Genes encoding for both mitochondrial and peroxisomal β-oxidation enzymes, including ECHS1, HSD17B4, and ACAA1, are known targets of PPARα.[9][10] This coordinated regulation ensures that the cell can adapt to changes in lipid availability by upregulating the entire fatty acid oxidation machinery in both organelles.
References
- 1. ECHS1 enoyl-CoA hydratase, short chain 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Sub-Cellular Metabolomics Contributes Mitochondria-Specific Metabolic Insights to a Mouse Model of Leigh Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organelle Protein Purity Verification Service - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum [frontiersin.org]
- 7. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between peroxisomes and mitochondria in fatty acid metabolism [scirp.org]
- 9. PPARα via HNF4α regulates the expression of genes encoding hepatic amino acid catabolizing enzymes to maintain metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2E)-Hexenoyl-CoA for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2E)-Hexenoyl-CoA is a critical intermediate in fatty acid metabolism and serves as a substrate for various enzymes, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, and reductases.[1] Its synthesis in a pure and quantifiable form is essential for conducting accurate in vitro enzymatic assays, screening for inhibitors, and studying metabolic pathways. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, methods for its purification and characterization, and relevant pathway diagrams.
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Chemical Synthesis (Mixed Anhydride Method) | (2E)-Hexenoic acid, Coenzyme A (CoA) | Ethyl chloroformate (ECF), Triethylamine (TEA) | 40-75% (for similar enoyl-CoAs)[2][3] | High, requires purification | High yield, applicable to a broad range of α,β-unsaturated acids.[2][3] | Requires handling of hazardous reagents, potential for side reactions. |
| Enzymatic Synthesis (Acyl-CoA Ligase) | (2E)-Hexenoic acid, Coenzyme A (CoA), ATP | Fatty Acyl-CoA Ligase (e.g., RevS)[4][5] | Variable, depends on enzyme kinetics | High, high specificity | High specificity, mild reaction conditions.[4][5] | Enzyme expression and purification required, potential for enzyme inhibition. |
| Chemo-enzymatic Synthesis (Desaturation) | Hexanoyl-CoA | Acyl-CoA Dehydrogenase | Good | High, requires purification | Useful if (2E)-Hexenoic acid is unavailable or unstable.[2][3] | Two-step process, requires both chemical synthesis and enzymatic reaction. |
Experimental Protocols
Protocol 1: Chemical Synthesis via Mixed Anhydride Method (ECF-Activation)
This protocol is adapted from methods described for the synthesis of α,β-unsaturated acyl-CoAs and is considered a preferred chemical method for enoyl-CoA compounds.[2][3]
Materials:
-
(2E)-Hexenoic acid
-
Coenzyme A (lithium salt)
-
Ethyl chloroformate (ECF)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution, saturated
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system for purification and analysis
Procedure:
-
Activation of (2E)-Hexenoic Acid:
-
Dissolve 10 µmol of (2E)-Hexenoic acid in 500 µL of anhydrous THF.
-
Add 10 µmol of triethylamine (TEA) and mix.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 10 µmol of ethyl chloroformate (ECF) while stirring.
-
Continue the reaction at 0°C for 30 minutes to form the mixed anhydride.
-
-
Thioesterification with Coenzyme A:
-
Dissolve 10 µmol of Coenzyme A (lithium salt) in 500 µL of a saturated sodium bicarbonate solution.
-
Slowly add the CoA solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with water to remove unreacted CoA and salts.
-
Elute the this compound with a solution of 50% acetonitrile in water.
-
-
HPLC Purification and Quantification:
-
Further purify the eluted product using reverse-phase HPLC with a C18 column.
-
Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) for elution.
-
Monitor the elution at 260 nm (for the adenine part of CoA).
-
Quantify the concentration of this compound using its molar extinction coefficient at 260 nm (ε = 16,400 M⁻¹cm⁻¹).
-
Protocol 2: Enzymatic Synthesis using a Fatty Acyl-CoA Ligase
This method utilizes an acyl-CoA ligase to catalyze the formation of this compound from (2E)-hexenoic acid and CoA.[4][5]
Materials:
-
(2E)-Hexenoic acid
-
Coenzyme A (lithium salt)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Purified Fatty Acyl-CoA Ligase (e.g., RevS from a recombinant source)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a final volume of 1 mL containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM (2E)-Hexenoic acid
-
Appropriate amount of purified Fatty Acyl-CoA Ligase (e.g., 1-5 µM).
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 1-4 hours.
-
The progress of the reaction can be monitored by observing the consumption of the substrates using HPLC.
-
-
Reaction Termination and Product Isolation:
-
Terminate the reaction by adding an equal volume of ice-cold methanol or by heat inactivation (e.g., 95°C for 5 minutes), followed by centrifugation to pellet the denatured enzyme.[5]
-
The supernatant containing the this compound can be used directly in some assays or be purified further by HPLC as described in Protocol 1.
-
-
Analysis:
-
Analyze the formation of this compound by reverse-phase HPLC, monitoring at 260 nm.
-
Visualizations
Synthesis Workflows
Caption: Workflows for chemical and enzymatic synthesis of this compound.
Metabolic Pathway Context
This compound is an intermediate in the β-oxidation pathway of fatty acids.
Caption: Simplified β-oxidation pathway showing the position of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of (2E)-Hexenoyl-CoA using Reverse-Phase High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive method for the quantification of (2E)-Hexenoyl-CoA, a key intermediate in fatty acid metabolism, using reverse-phase high-performance liquid chromatography (RP-HPLC). The described protocol is applicable to researchers, scientists, and professionals in drug development involved in the study of metabolic pathways and enzyme kinetics. The method utilizes a C18 stationary phase for the separation of this compound from other short-chain acyl-CoA thioesters and endogenous cellular components. Detection is typically achieved through mass spectrometry (MS), which offers high selectivity and sensitivity, although UV detection can also be employed. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and data analysis.
Introduction
This compound is a pivotal intermediate in the beta-oxidation of fatty acids and is a substrate for several enzymes, including enoyl-CoA hydratases and acyl-CoA dehydrogenases[1]. Accurate quantification of this metabolite is crucial for understanding the regulation of lipid metabolism and for the characterization of enzymes involved in these pathways. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful analytical tool for the reliable determination of acyl-CoA species in various biological matrices[2]. This is due to its ability to separate complex mixtures and provide sensitive and specific detection[2][3]. This application note presents a detailed protocol for the quantification of this compound, adaptable for various research applications.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram:
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Sample Preparation (Extraction of Acyl-CoAs)
This protocol is adapted from methods developed for the extraction of short-chain CoA thioesters from microbial cells and can be modified for other biological samples[4].
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Extraction buffer: 95% acetonitrile, 25 mM formic acid, pre-cooled to -20°C[4]
-
Ice bucket
-
Centrifuge capable of reaching 15,000 x g and maintaining 4°C
Procedure:
-
Collect the biological sample (e.g., approximately 8 mg cell dry weight)[4].
-
Immediately transfer the sample into a pre-cooled tube containing the extraction buffer. A volume ratio of 1:4 (sample to buffer) is recommended[4].
-
Thoroughly mix the solution while keeping it on ice for 10 minutes to ensure efficient quenching of metabolic activity and protein precipitation.
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins[4].
-
Carefully collect the supernatant, which contains the acyl-CoA thioesters, and transfer it to a new pre-cooled tube.
-
The supernatant can be directly subjected to LC-MS/MS analysis or stored at -80°C until analysis. For some applications, a solid-phase extraction (SPE) step may be incorporated for sample clean-up and concentration[5][6].
HPLC Method for this compound Separation
This protocol outlines a general reverse-phase HPLC method. Optimization may be required depending on the specific HPLC system and sample matrix.
Instrumentation and Columns:
-
An HPLC system with a binary pump, autosampler, and column oven.
-
A reverse-phase C18 column is commonly used. A porous organo-silica column (e.g., 100 x 2.1 mm, 1.5 µm) has been shown to be effective for separating CoA thioesters[4].
Mobile Phases:
Chromatographic Conditions:
-
Flow Rate: 0.25 mL/min[7]
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: 1-10 µL
-
Gradient Elution: A linear gradient is typically employed to separate acyl-CoAs of varying chain lengths. The following is a representative gradient for separating (E)-2-enoyl-CoAs[7]:
-
Start with 2% Mobile Phase B.
-
Linearly increase to 50% Mobile Phase B over 45 minutes[7].
-
Include a column wash step with a high percentage of Mobile Phase B (e.g., 95%) to elute strongly retained compounds.
-
Re-equilibrate the column to the initial conditions (2% Mobile Phase B) before the next injection.
-
Detection
Mass Spectrometry (MS) Detection:
-
LC-MS/MS is the preferred method for quantification due to its high sensitivity and selectivity[2][3][5][8].
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is often used as short-chain acyl-CoAs ionize efficiently under these conditions[5].
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and any internal standards.
UV Detection:
-
If an MS detector is not available, UV detection can be used. Coenzyme A and its derivatives exhibit a characteristic UV absorbance at approximately 260 nm due to the adenine moiety. While less sensitive and specific than MS, it can be suitable for the analysis of purified enzyme reactions or samples with high concentrations of the analyte.
Quantitative Data Summary
The following table summarizes typical analytical performance data for the analysis of short-chain acyl-CoAs using LC-MS/MS-based methods. These values provide an indication of the expected performance of the described protocol.
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | nM to sub-nM range | [8] |
| Repeatability (RSD) | Routinely ~4% (N=15) | [8] |
| Linearity | Wide concentration range with high correlation coefficients (R² > 0.99) | [5] |
| Recovery | Dependent on matrix; can be optimized with internal standards | [4][6] |
Signaling Pathway Context
This compound is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. The following diagram illustrates its position in this metabolic process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enoyl-CoA Hydratase Utilizing (2E)-Hexenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic hydration of (2E)-Hexenoyl-CoA by enoyl-CoA hydratase, a key reaction in fatty acid metabolism. The provided protocols and data are intended to guide researchers in designing and executing experiments to study this enzyme and its substrates, which is particularly relevant for drug development targeting metabolic pathways.
Introduction
Enoyl-CoA hydratase (ECH), also known as crotonase, is a critical enzyme in the mitochondrial β-oxidation pathway of fatty acids.[1][2] It catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA.[3] This reaction is essential for the subsequent dehydrogenation step and the ultimate generation of acetyl-CoA, which feeds into the citric acid cycle for energy production.[1][3] The efficiency of enoyl-CoA hydratase is remarkably high, with reaction rates for short-chain substrates approaching the diffusion-controlled limit.[4]
This compound, a six-carbon unsaturated fatty acyl-CoA, is a physiologically relevant substrate for enoyl-CoA hydratase. Understanding the kinetics and optimal conditions for the enzymatic conversion of this compound is vital for studies on fatty acid metabolism and for the development of modulators of this pathway, which have potential therapeutic applications in metabolic diseases.
Signaling Pathway: Fatty Acid β-Oxidation
The hydration of this compound is an integral step in the mitochondrial fatty acid β-oxidation spiral. The following diagram illustrates the sequence of reactions.
Caption: The fatty acid β-oxidation pathway in the mitochondrion.
Experimental Workflow: Kinetic Analysis of Enoyl-CoA Hydratase
The following diagram outlines a typical workflow for determining the kinetic parameters of enoyl-CoA hydratase with this compound.
Caption: A generalized workflow for the kinetic characterization of enoyl-CoA hydratase.
Data Presentation
The following table summarizes the kinetic parameters of (R)-specific enoyl-CoA hydratase from Aeromonas caviae with various trans-2-enoyl-CoA substrates, including this compound.[5] This specific isoform is involved in polyhydroxyalkanoate (PHA) biosynthesis.[5] It is important to note that the more common enoyl-CoA hydratase in fatty acid β-oxidation is (S)-specific, and kinetic parameters may vary between isoforms and species.
| Substrate | Carbon Chain Length | Km (µM) | Vmax (U/mg) |
| Crotonyl-CoA | 4 | 29 | 6.2 x 10³ |
| 2-Pentenoyl-CoA | 5 | 38 | 3.9 x 10³ |
| This compound | 6 | 50 | 1.8 x 10³ |
| 2-Octenoyl-CoA | 8 | 45 | 0.2 x 10³ |
Data sourced from Fukui et al. (1998).[5]
Experimental Protocols
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This protocol is adapted from the method used to characterize the (R)-specific enoyl-CoA hydratase from Aeromonas caviae and can be used to determine the kinetic parameters of the enzyme with this compound.[5] The assay is based on monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.[5]
Materials:
-
Purified enoyl-CoA hydratase
-
This compound solution of known concentration
-
50 mM Tris-HCl buffer, pH 8.0
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer capable of reading at 263 nm and maintaining a constant temperature
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Prepare a stock solution of this compound in the Tris-HCl buffer. The exact concentration should be determined spectrophotometrically using a known extinction coefficient or by other quantitative methods.
-
Dilute the purified enoyl-CoA hydratase in 50 mM Tris-HCl buffer to a suitable concentration for the assay. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Setup:
-
Set the spectrophotometer to a wavelength of 263 nm and equilibrate the cuvette holder to 30°C.
-
To a quartz cuvette, add the 50 mM Tris-HCl buffer and the this compound substrate to achieve the desired final concentration. A typical final volume is 300 µL.[5]
-
To initiate the reaction, add a small volume (e.g., 10 µL) of the diluted enoyl-CoA hydratase solution to the cuvette and mix quickly.[5]
-
-
Data Collection:
-
Immediately start monitoring the decrease in absorbance at 263 nm over time. Record data at regular intervals (e.g., every 5-10 seconds) for a period during which the reaction rate is linear.
-
-
Calculation of Enzyme Activity:
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot (ΔA₂₆₃/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₂₆₃/min) / (ε * l) * V_total * 10⁶ where:
-
ε is the molar extinction coefficient of the enoyl-thioester bond (6.7 x 10³ M⁻¹cm⁻¹ at 263 nm).[5]
-
l is the path length of the cuvette (typically 1 cm).
-
V_total is the total volume of the assay in mL.
-
10⁶ is the factor to convert moles to µmoles.
-
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
-
-
Determination of Kinetic Parameters:
-
To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with varying concentrations of this compound.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software package.
-
Alternative Assay Method:
For a more direct measurement of the product, a chiral high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be employed. This technique allows for the sensitive, direct, and stereospecific analysis of the 3-hydroxyacyl-CoA product.[6] This is particularly useful for distinguishing between the activities of (S)- and (R)-specific enoyl-CoA hydratases.[6]
References
- 1. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 5. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Purification techniques for isolating (2E)-Hexenoyl-CoA from biological samples.
Introduction
(2E)-Hexenoyl-CoA is a key intermediate in the mitochondrial fatty acid β-oxidation pathway, the metabolic process responsible for breaking down fatty acids to produce energy.[1][2] As an unsaturated short-chain acyl-CoA thioester, its accurate quantification is crucial for researchers studying metabolic disorders, lipid metabolism, and related cellular processes.[3][4] However, the isolation and purification of this compound and other acyl-CoAs from complex biological matrices present significant challenges. These molecules are typically present in low abundance, are chemically unstable, and have diverse physicochemical properties, making their extraction and analysis difficult.[4][5][6]
These application notes provide detailed protocols for the extraction, purification, and subsequent analysis of this compound from biological samples such as tissues and cultured cells. The methodologies described focus on combining robust extraction techniques with solid-phase extraction (SPE) for enrichment, followed by sensitive detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7][8]
Core Challenges in Acyl-CoA Analysis:
-
Low Abundance: Acyl-CoAs are present in nanomole amounts in tissues, requiring highly sensitive analytical methods.[9]
-
Instability: The thioester bond is susceptible to hydrolysis, requiring rapid sample quenching and processing at low temperatures.[9][10]
-
Sample Complexity: Biological samples contain a vast array of molecules that can interfere with analysis, necessitating effective purification steps.
-
Physicochemical Diversity: The acyl-CoA pool spans a wide range of polarities, from the highly polar free Coenzyme A to very long-chain acyl-CoAs, making a single, universally effective extraction method challenging.[1]
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment from Tissue Samples
This protocol details a widely applicable method for isolating a broad range of acyl-CoAs, including short-chain species like this compound, from tissue samples. It employs tissue homogenization in an organic solvent mixture followed by purification using a 2-(2-pyridyl)ethyl-functionalized silica gel SPE cartridge.[11]
Materials and Reagents:
-
Homogenization Buffer: Acetonitrile/2-propanol (3:1, v/v)
-
Phosphate Buffer: 0.1 M Potassium Phosphate, pH 6.7
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other non-endogenous acyl-CoA
-
SPE Cartridges: 2-(2-pyridyl)ethyl-functionalized silica solid phase cartridges
-
SPE Wash Solution: Acetonitrile
-
SPE Elution Buffer: Methanol containing 10 mM triethylamine acetate (TEAA)
-
Reconstitution Solvent: 50 mM Ammonium Acetate, pH 6.8[8]
-
Equipment: Tissue homogenizer (e.g., QIAGEN TissueLyser), probe tip sonicator, centrifuge, SPE vacuum manifold, nitrogen evaporator.
Experimental Procedure:
-
Sample Preparation and Quenching:
-
Weigh approximately 40-100 mg of frozen tissue powder into a polypropylene tube on dry ice.[1][10]
-
Add the internal standard (e.g., 20 ng of Heptadecanoyl-CoA) to the tube.[10] This is critical for correcting variability during sample preparation and analysis.
-
Immediately add 1 ml of ice-cold Acetonitrile/2-propanol (3:1, v/v) solution.
-
-
Homogenization and Extraction:
-
Homogenize the sample using a tissue homogenizer (e.g., 1 minute), followed by pulse sonication for 60 seconds on ice to ensure complete cell lysis.[10][11]
-
Add 0.5 ml of 0.1 M potassium phosphate buffer (pH 6.7), vortex vigorously for 5 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.[9][10]
-
Carefully collect the supernatant, which contains the acyl-CoA esters.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the 2-(2-pyridyl)ethyl SPE cartridge by washing sequentially with 3 ml of methanol, 3 ml of water, and 3 ml of 0.1 M potassium phosphate buffer (pH 6.7).
-
Load the entire supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 ml of 0.1 M potassium phosphate buffer, followed by 3 ml of water, and finally 3 ml of acetonitrile to remove interfering compounds.
-
Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.
-
Elute the acyl-CoAs with 2 ml of methanol containing 10 mM TEAA.
-
-
Sample Finalization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µl of reconstitution solvent (50 mM ammonium acetate, pH 6.8) for LC-MS/MS analysis.[8]
-
Protocol 2: Simplified Extraction for Cultured Cells using Sulfosalicylic Acid (SSA)
This protocol is optimized for cultured cells and avoids the use of SPE columns, which can sometimes lead to variable recovery of certain short-chain acyl-CoAs. It relies on protein precipitation with sulfosalicylic acid (SSA) for sample cleanup.[7]
Materials and Reagents:
-
Cell Scraper/Lifter
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 2.5% (w/v) Sulfosalicylic Acid (SSA)
-
Internal Standard (IS): Crotonoyl-CoA or other appropriate standard
-
Equipment: Centrifuge (refrigerated), sonicator, glass sample vials.
Experimental Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the cell culture plate (e.g., 10 cm dish).
-
Wash the cells twice with 5 ml of ice-cold PBS.
-
Add 1 ml of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 2 minutes at 4°C. Discard the supernatant.
-
-
Extraction and Protein Precipitation:
-
Resuspend the cell pellet in 200 µl of 2.5% (w/v) SSA containing the internal standard.
-
Vortex the sample vigorously for 30 seconds.
-
Sonicate the sample for 30 seconds on ice to ensure complete lysis.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Finalization:
Data Presentation: Performance of Acyl-CoA Purification Methods
The recovery and efficiency of purification methods are critical for accurate quantification. The following table summarizes reported recovery data for various acyl-CoA extraction and purification techniques.
| Analyte/Method | Biological Matrix | Purification Technique | Average Recovery (%) | Reference |
| Short- to Long-Chain Acyl-CoAs | Rat Liver Powder | Acetonitrile/2-propanol extraction + 2-(2-pyridyl)ethyl SPE | 83-90% | [11] |
| Short-Chain Acyl-CoAs | Standard Solution | 10% Trichloroacetic Acid (TCA) + SPE | 26-62% | [7] |
| Short-Chain Acyl-CoAs | Standard Solution | 2.5% Sulfosalicylic Acid (SSA) | 59-80% | [7] |
| C2 to C20 Acyl-CoAs | Mouse Liver, Cell Lines | UHPLC-ESI-MS/MS with RP and HILIC | 90-111% | [12] |
| Long-Chain Acyl-CoAs | Liver, Brain, Muscle | Organic Solvent Extraction | 60-140% | [11] |
Note: Recovery can be highly dependent on the specific acyl-CoA chain length, the complexity of the biological matrix, and precise execution of the protocol.
Visualizations: Workflows and Biological Context
Diagrams help clarify complex experimental processes and the metabolic relevance of the target analyte.
Caption: Experimental workflow for the purification of acyl-CoAs from tissue.
Caption: Role of this compound in the β-oxidation spiral.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (2E)-Hexenoyl-CoA in In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct in vivo application of exogenously administered (2E)-Hexenoyl-CoA in animal models is not well-documented in publicly available scientific literature. The following application notes and protocols are constructed based on the known biochemical roles of this compound as a metabolic intermediate and on established methodologies for studying related short-chain fatty acid metabolism in animal models. These should be considered hypothetical frameworks for investigational studies.
Introduction and Potential Applications
This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids.[1][2][3] It is a substrate for several key enzymes, including enoyl-CoA hydratase and acyl-CoA dehydrogenases, which are crucial for energy production from fats.[1][2][3] While direct therapeutic applications have not been established, the study of this compound in vivo could be relevant in the following contexts:
-
Models of Inborn Errors of Metabolism: Animal models with deficiencies in enzymes that process short-chain acyl-CoAs, such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, exhibit significant metabolic disturbances.[4][5][6] Administering this compound to these models could serve as a metabolic challenge to precisely delineate enzyme kinetics, pathway flux, and the formation of downstream metabolites in a controlled in vivo setting.
-
Investigating Cellular Signaling: Long-chain acyl-CoA esters are known to act as signaling molecules that regulate transcription factors and cellular processes.[7][8] Although less is known about short-chain enoyl-CoA esters, in vivo studies could explore whether this compound has specific signaling roles, potentially influencing gene expression related to lipid metabolism and energy homeostasis.
-
Understanding Substrate Specificity: In vivo administration could help elucidate the substrate preference and competition among different enzymes of the beta-oxidation pathway under physiological conditions.
Quantitative Data from Related Animal Models
To design experiments with this compound, it is useful to understand the biochemical consequences of disrupting the metabolism of related short-chain acyl-CoAs. The following tables summarize data from studies on SCAD-deficient mouse models, which accumulate upstream metabolites.
Table 1: Key Metabolic Changes in SCAD-Deficient Mice
| Parameter | Condition | Genotype | Observation | Reference |
| Blood Glucose | 18-hour fast | SCAD-deficient | Decreased glucose levels (hypoglycemia) | [4][5] |
| Liver | Fasting or high-fat diet | SCAD-deficient | Fatty liver (hepatic steatosis) | [4][5] |
| Urinary Organic Acids | Baseline | SCAD-deficient | Elevated ethylmalonic acid and methylsuccinic acid | [5][6] |
| Acylcarnitines | Baseline | SCAD-deficient | Elevated butyrylcarnitine in urine and muscle | [5][6] |
| Cold Tolerance | Cold exposure | SCAD-deficient | Intolerant to cold exposure | [4] |
Signaling and Metabolic Pathways
This compound is a key intermediate in the mitochondrial fatty acid beta-oxidation spiral. Its proper metabolism is essential for the production of acetyl-CoA, which then enters the Krebs cycle for ATP generation.
References
- 1. Lessons learned from the mouse model of short-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating fatty acid oxidation in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-chain acyl-coenzyme A dehydrogenase deficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the extraction of short-chain acyl-CoAs.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of short-chain acyl-CoAs for downstream analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of short-chain acyl-CoAs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of short-chain acyl-CoAs | Inefficient cell/tissue lysis and extraction: The chosen solvent may not be effectively disrupting the cells or solubilizing the acyl-CoAs. | - Use cold 80% methanol for extraction as it has shown high efficiency for a broad range of acyl-CoAs.[1][2]- For tissues, ensure thorough homogenization on ice using a Dounce homogenizer or other mechanical disruption methods.[3][4]- Consider using 5-sulfosalicylic acid (SSA) for deproteinization, which can simplify the procedure by eliminating the need for solid-phase extraction (SPE).[5][6] |
| Degradation of acyl-CoAs: Acyl-CoAs are chemically unstable and susceptible to hydrolysis and oxidation.[7] | - Keep samples on ice at all times during extraction.[3][4]- Minimize the time between sample collection and extraction.- Store dry extracts at -80°C.[1]- Avoid repeated freeze-thaw cycles. | |
| Loss of analytes during Solid-Phase Extraction (SPE): SPE is a common purification step, but it can lead to the loss of more polar short-chain acyl-CoAs.[1][5][6] | - If using SPE, ensure the cartridge is appropriate for acyl-CoA retention and has been properly conditioned.- Consider an extraction method that does not require SPE, such as the SSA precipitation method.[5][6] | |
| High variability between replicate samples | Inconsistent sample handling: Minor variations in timing, temperature, or technique can lead to significant differences in recovery. | - Standardize the entire workflow, from sample collection to final extract preparation.- Use a consistent volume of extraction solvent and homogenization procedure for each sample.- Ensure complete and consistent drying of the final extract. |
| Matrix effects in LC-MS/MS analysis: Co-extracted compounds can interfere with the ionization of the target analytes. | - Incorporate a robust internal standard for each analyte if possible, or a class-specific internal standard (e.g., a stable isotope-labeled acyl-CoA).[4][8]- Optimize the chromatographic separation to resolve acyl-CoAs from interfering matrix components. | |
| Poor peak shape in chromatography | Inappropriate reconstitution solvent: The solvent used to redissolve the dried extract may not be compatible with the initial mobile phase conditions. | - Reconstitute the sample in a solvent that is weak in elution strength for the reversed-phase chromatography, such as the initial mobile phase composition or a solvent with a lower organic content.[9] |
| Presence of particulates: Insoluble material in the final extract can clog the column and affect peak shape. | - Centrifuge the reconstituted sample at high speed before transferring the supernatant to an autosampler vial.[1] | |
| Inaccurate quantification | Lack of appropriate internal standards: Endogenous levels of short-chain acyl-CoAs can vary significantly, making external calibration unreliable without proper internal standardization. | - Use stable isotope-labeled internal standards that are added at the very beginning of the extraction process to account for losses during sample preparation and for matrix effects.[4][7][8] |
| Non-linearity of standard curves: This can be due to detector saturation at high concentrations or poor sensitivity at low concentrations. | - Prepare a calibration curve spanning the expected concentration range of the analytes in the samples.[10]- If necessary, dilute the samples to fall within the linear range of the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction solvent for short-chain acyl-CoAs?
A1: While several solvents can be used, cold 80% methanol has been shown to be highly effective for extracting a wide range of acyl-CoAs, including short-chain species, from both cells and tissues.[1][2] Other successful methods have utilized acetonitrile/isopropanol mixtures.[9] For a simpler protocol that avoids solid-phase extraction, 5-sulfosalicylic acid (SSA) is a good option for deproteinization and extraction.[5][6]
Q2: Is solid-phase extraction (SPE) necessary for short-chain acyl-CoA analysis?
A2: Not always. While SPE can be effective for cleaning up samples and concentrating analytes, it can also lead to the loss of more polar short-chain acyl-CoAs.[1][5][6] Methods using protein precipitation with agents like 5-sulfosalicylic acid (SSA) can effectively remove proteins without the need for an SPE step, potentially improving the recovery of certain analytes.[5][6]
Q3: How can I prevent the degradation of my short-chain acyl-CoA samples?
A3: Short-chain acyl-CoAs are prone to degradation.[7] To minimize this, it is crucial to work quickly and keep samples on ice throughout the entire extraction procedure.[3][4] After extraction, the dried pellets should be stored at -80°C until analysis.[1] Reconstituted samples should be analyzed as soon as possible.
Q4: What type of internal standard should I use for quantification?
A4: The gold standard for quantification is the use of stable isotope-labeled internal standards corresponding to each short-chain acyl-CoA of interest.[7][8] These should be added at the initial stage of the extraction to account for variability throughout the entire process. If specific standards are unavailable, a class-specific internal standard, such as a stable isotope-labeled medium-chain acyl-CoA, can be used.[4]
Q5: Can I measure short-chain acyl-CoAs without an LC-MS/MS system?
A5: While LC-MS/MS is the preferred method due to its high sensitivity and selectivity, other techniques like HPLC with UV or fluorescence detection can be used.[5] However, these methods may require derivatization of the acyl-CoAs to enhance detection and may be less specific than mass spectrometry.
Experimental Protocols
Protocol 1: Methanol-Based Extraction from Tissues
This protocol is adapted from methods described for the extraction of a broad range of acyl-CoAs from tissue samples.[1][2]
Materials:
-
Frozen tissue sample (~50 mg)
-
Internal standard solution (e.g., stable isotope-labeled acetyl-CoA)
-
80% Methanol (pre-chilled to -80°C)
-
Dounce homogenizer
-
Centrifuge capable of 20,000 x g and 4°C
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., 50 mM ammonium acetate)
Procedure:
-
Weigh approximately 50 mg of frozen tissue in a pre-chilled tube.
-
Add the internal standard solution to the tissue.
-
Add 1 mL of pre-chilled 80% methanol.
-
Homogenize the tissue on ice using a Dounce homogenizer (approximately 25 strokes).
-
Centrifuge the homogenate at 20,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Store the dried pellet at -80°C until analysis.
-
Prior to LC-MS/MS analysis, reconstitute the pellet in an appropriate volume of reconstitution solvent.
-
Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for analysis.
Protocol 2: 5-Sulfosalicylic Acid (SSA)-Based Extraction from Cells
This protocol is based on a simplified method that avoids solid-phase extraction.[5][6]
Materials:
-
Cultured cells
-
Internal standard solution
-
5% (w/v) 5-Sulfosalicylic acid (SSA) solution (pre-chilled on ice)
-
Cell scraper
-
Centrifuge capable of 15,000 x g and 4°C
-
Reconstitution solvent (e.g., 2.5% SSA)
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add the internal standard solution.
-
Add an appropriate volume of ice-cold 5% SSA solution to the cells.
-
Scrape the cells from the culture plate and transfer the lysate to a microcentrifuge tube.
-
Vortex the lysate briefly.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
-
The supernatant can be directly analyzed by LC-MS/MS or stored at -80°C. If necessary, dilute with the reconstitution solvent before analysis.
Quantitative Data Summary
Table 1: Comparison of Extraction Solvent Efficiency for Short-Chain Acyl-CoAs from Liver Tissue
| Acyl-CoA | 80% Methanol (Relative MS Intensity) | Acetonitrile/Formic Acid (Relative MS Intensity) |
| Acetyl-CoA | High | Low |
| Propionyl-CoA | High | Low |
| Butyryl-CoA | High | Low |
| Malonyl-CoA | High | Very Low |
| Data synthesized from findings indicating that 80% methanol provides superior recovery for short-chain acyl-CoAs compared to acidic acetonitrile mixtures.[2] |
Table 2: Recovery of Acyl-CoAs with Different Extraction Procedures
| Analyte | Trichloroacetic Acid (TCA) with SPE (% Recovery) | 5-Sulfosalicylic Acid (SSA) without SPE (% Recovery) |
| Pantothenate | ~20% | >90% |
| Dephospho-CoA | ~30% | >90% |
| Acetyl-CoA | >80% | >90% |
| Succinyl-CoA | >80% | >90% |
| This table summarizes data showing that while TCA with SPE is effective for acyl-CoAs, it results in significant loss of CoA precursors. The SSA method provides high recovery for both precursors and short-chain acyl-CoAs.[5][6] |
Visualizations
Caption: General experimental workflow for the extraction of short-chain acyl-CoAs.
Caption: Central role of short-chain acyl-CoAs in core metabolic pathways.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Short-Chain Acyl-CoAs from Different Tissues. [bio-protocol.org]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Improving the stability of (2E)-Hexenoyl-CoA during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (2E)-Hexenoyl-CoA during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during sample preparation?
A1: this compound, like other acyl-CoAs, is susceptible to degradation through several mechanisms:
-
Hydrolysis: The thioester bond is prone to both enzymatic and chemical hydrolysis, which can be accelerated by suboptimal pH and temperature.
-
Oxidation: The double bond in the hexenoyl moiety is susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents.
-
Enzymatic Degradation: Various cellular enzymes, such as hydrolases and oxidoreductases, can rapidly degrade this compound if not properly inactivated during sample collection and extraction.
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: While specific data for this compound is limited, acyl-CoAs are generally most stable in a slightly acidic to neutral pH range (pH 4.0-7.0). Strongly acidic or alkaline conditions can lead to rapid hydrolysis of the thioester bond. For reconstitution of dry samples, a buffer at pH 6.8, such as 50 mM ammonium acetate, has been shown to provide good stability for a range of acyl-CoAs.
Q3: How should I store my samples containing this compound to minimize degradation?
A3: Immediate processing of samples is always recommended. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C. For extracted this compound, storage as a dry pellet at -80°C is the best strategy to preserve stability. Once reconstituted, samples should be analyzed as soon as possible, as degradation can occur even at 4°C.
Q4: Can I use antioxidants to improve the stability of this compound?
A4: Yes, the addition of antioxidants can help prevent the oxidation of the double bond. Common antioxidants used in lipidomics, such as butylated hydroxytoluene (BHT), can be added to the extraction solvent. However, it is crucial to ensure that any additives are compatible with your downstream analytical methods (e.g., mass spectrometry).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound signal | 1. Degradation during sample collection/storage: Delayed processing, improper storage temperature. 2. Inefficient extraction: Incorrect solvent system or protocol. 3. Degradation during sample workup: Exposure to high temperatures, extreme pH, or light. | 1. Process samples immediately after collection. If not possible, flash-freeze in liquid nitrogen and store at -80°C. Minimize freeze-thaw cycles. 2. Use a validated extraction protocol for short-chain acyl-CoAs. A common method involves protein precipitation with an acidic organic solvent. 3. Keep samples on ice throughout the workup. Use solvents and buffers within the optimal pH range (4.0-7.0). Protect samples from direct light. |
| High variability between replicate samples | 1. Inconsistent sample handling: Differences in timing, temperature, or volumes between samples. 2. Partial degradation: Inconsistent exposure to degrading factors. 3. Matrix effects in LC-MS/MS: Differential ion suppression or enhancement between samples. | 1. Standardize the entire sample preparation workflow. Use pre-chilled tubes and solvents. 2. Ensure rapid and complete inactivation of enzymes. Homogenize tissues quickly in cold extraction solvent. 3. Use a stable isotope-labeled internal standard for this compound or a closely related analogue to correct for matrix effects and variations in extraction efficiency. |
| Presence of unexpected peaks or degradation products | 1. Oxidation of the double bond: Formation of aldehydes, epoxides, or other oxidation products. 2. Hydrolysis of the thioester bond: Presence of free hexenoic acid and Coenzyme A. 3. Isomerization: Potential for double bond migration under certain conditions. | 1. Add an antioxidant like BHT to the extraction solvent. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. 2. Maintain a slightly acidic to neutral pH during extraction and storage. Avoid high temperatures. 3. Ensure mild extraction and processing conditions. |
Quantitative Data on Acyl-CoA Stability
The following table summarizes the stability of various acyl-CoAs in different solvents at 4°C. While specific data for this compound is not available, the data for other short and unsaturated acyl-CoAs can provide valuable insights.
| Acyl-CoA | Solvent | Stability after 8h at 4°C (% remaining) | Stability after 24h at 4°C (% remaining) | Stability after 48h at 4°C (% remaining) |
| Acetyl-CoA (C2:0) | 50 mM Ammonium Acetate (pH 6.8) | ~95% | ~90% | ~80% |
| Hexanoyl-CoA (C6:0) | 50 mM Ammonium Acetate (pH 6.8) | ~80% | <10% | ND |
| Oleoyl-CoA (C18:1) | 50 mM Ammonium Acetate (pH 6.8) | ~90% | ~70% | ~50% |
| C14:1-CoA | 50 mM Ammonium Acetate (pH 6.8) | ~56% | <10% | ND |
ND: Not Detected. Data is indicative and sourced from a study on general acyl-CoA stability. The stability of this compound is expected to be similar to other short-chain unsaturated acyl-CoAs, which show significant degradation over 24 hours even at 4°C.
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is a general procedure for the extraction of short-chain acyl-CoAs from cultured cells and can be adapted for the analysis of this compound.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent: 10% (w/v) trichloroacetic acid (TCA) in water
-
Stable isotope-labeled internal standard (e.g., [¹³C₆]-(2E)-Hexenoyl-CoA)
-
Ice-cold 50 mM ammonium acetate, pH 6.8
-
Centrifuge capable of reaching 17,000 x g at 4°C
-
Sonicator
Procedure:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Spike the sample with the internal standard.
-
Sonicate the sample on ice for 3 cycles of 10 seconds on, 30 seconds off.
-
Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Immediately analyze the sample by LC-MS/MS or store at -80°C. Before analysis, the sample may need to be dried down and reconstituted in an appropriate solvent like 50 mM ammonium acetate, pH 6.8.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general LC-MS/MS method that can be optimized for the quantification of this compound.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or methanol
-
Gradient: A suitable gradient from low to high organic phase to elute this compound. For example, 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Precursor ion [M+H]⁺ → Product ion (specific fragment of the acyl chain)
-
Qualifier: Precursor ion [M+H]⁺ → Product ion (fragment of the CoA moiety, e.g., m/z 428.036)
-
-
Optimization: The collision energy and other MS parameters should be optimized for this compound using a pure standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Troubleshooting low signal intensity of (2E)-Hexenoyl-CoA in mass spectrometry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low signal intensity issues encountered during the mass spectrometry analysis of (2E)-Hexenoyl-CoA. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity unexpectedly low or undetectable?
Low signal intensity for this compound can stem from several factors. Acyl-CoAs are known to be unstable in aqueous solutions, which can lead to degradation during sample preparation.[1][2] Other common causes include suboptimal sample extraction and preparation, inefficient ionization, incorrect mass spectrometer settings, chromatographic issues, or significant matrix effects from the biological sample.
Q2: What is the optimal ionization mode for this compound analysis?
For short- to medium-chain acyl-CoAs like this compound, positive electrospray ionization (ESI+) mode is generally recommended as it has been shown to be more efficient.[3]
Q3: What are the expected precursor and product ions for this compound in a tandem mass spectrometry (MS/MS) experiment?
Acyl-CoAs exhibit a characteristic fragmentation pattern that is crucial for setting up a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method. The most common fragmentation involves a neutral loss of the 3'-phospho-ADP moiety.[3][4][5][6]
For this compound (Molecular Weight: ~863.18 g/mol ):
-
Precursor Ion [M+H]⁺: m/z 864.2
-
Quantitative Product Ion [M+H-507]⁺: m/z 357.2
-
Qualitative Product Ion: m/z 428.1 (Represents the 3'-phosphate-adenosine-5'-diphosphate fragment)[3][5]
Q4: How can I improve my sample preparation to prevent analyte loss and increase signal intensity?
Effective sample preparation is critical. Key steps involve efficient protein removal and ensuring the stability of the analyte.
-
Deproteinization: Methods like precipitation with ice-cold 10% trichloroacetic acid (TCA) or 80:20 methanol:water are effective.[7] However, using 5-sulfosalicylic acid (SSA) for deproteinization can be advantageous as it may not require removal by Solid Phase Extraction (SPE), thereby reducing potential analyte loss.[3]
-
Stability: Acyl-CoAs are unstable. All extraction steps should be performed on ice or at 4°C to minimize degradation.[8][9] The stability of acyl-CoA standards is improved in solvents containing 50 mM ammonium acetate at pH 6.8, especially when kept at 4°C in an autosampler.[8]
-
Reconstitution: After drying the extract, reconstitute the sample in a solvent that matches the initial mobile phase conditions of your liquid chromatography (LC) method to ensure good peak shape.[8][10]
Q5: My signal is still weak. Could my Liquid Chromatography (LC) method be the issue?
Yes, chromatographic conditions heavily influence signal intensity.
-
Column: A reversed-phase C18 column is commonly used for acyl-CoA analysis.[8][9]
-
Mobile Phase: Using a mobile phase with an additive like 5-10 mM ammonium acetate or ammonium hydroxide can improve peak shape and ionization efficiency.[8][9][10]
-
Gradient: A shallow gradient at the beginning of the run can help separate this compound from other early-eluting compounds. The gradient should then ramp up to elute longer-chain acyl-CoAs.[8][10]
-
Alternative Chromatography: For comprehensive analysis of acyl-CoAs with varying chain lengths, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase methods.[11]
Q6: How can I mitigate matrix effects that may be suppressing my signal?
Matrix effects, where other components in the sample interfere with the ionization of the target analyte, are a common problem.
-
Internal Standards: The most effective way to compensate for matrix effects and variability in extraction is to use a stable isotope-labeled internal standard. If that is not available, a structurally similar odd-chain-length fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative.[12][13]
-
Matrix-Matched Calibration: Preparing calibration standards in a surrogate matrix that closely mimics the biological sample can also help compensate for these effects.[12]
Troubleshooting Workflows and Diagrams
A systematic approach is key to identifying the source of low signal intensity. The following diagrams illustrate a general troubleshooting workflow, the characteristic fragmentation of acyl-CoAs, and a recommended sample preparation process.
Caption: A step-by-step workflow for troubleshooting low MS signal.
Caption: Common fragmentation pattern for this compound in ESI+.
Quantitative Data Summary
The following tables provide key quantitative parameters for setting up and optimizing your LC-MS/MS method.
Table 1: Recommended MS/MS Transitions for MRM Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Ionization Mode |
| This compound | 864.2 | 357.2 | 428.1 | ESI Positive |
| Heptadecanoyl-CoA (IS) | 1020.4 | 513.4 | 428.1 | ESI Positive |
Table 2: Comparison of Common Sample Preparation Techniques for Acyl-CoAs
| Deproteinization Method | Advantages | Disadvantages | Citations |
| Cold Methanol | Simple protocol; effective for broad metabolite profiling. | May have variable extraction efficiency for different acyl-CoAs. | [7][8] |
| Trichloroacetic Acid (TCA) | Highly effective at precipitating proteins. | Requires a subsequent clean-up step (e.g., SPE) which can lead to analyte loss. | [3][7] |
| 5-Sulfosalicylic Acid (SSA) | Effective deproteinization; does not require SPE removal prior to LC-MS analysis, minimizing analyte loss. | The acid itself is non-volatile and remains in the sample. | [3] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from methodologies that prioritize analyte retention by avoiding SPE cleanup.[3]
-
Homogenization: For cultured cells, aspirate media and place the dish on ice. For tissues, weigh approximately 20-40 mg of frozen tissue.
-
Extraction: Add 200 µL of ice-cold extraction solution (5% w/v 5-Sulfosalicylic acid containing an appropriate amount of internal standard, e.g., Heptadecanoyl-CoA). Scrape cells or homogenize tissue immediately.
-
Lysis: Vortex the mixture vigorously for 30 seconds, then sonicate for 2 minutes in an ice bath.
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Caption: A streamlined workflow for acyl-CoA extraction.
Protocol 2: Recommended Starting LC-MS/MS Method
This method is a general starting point based on common practices for short- to medium-chain acyl-CoA analysis and should be optimized for your specific instrument and application.[8][10]
-
LC System: UHPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, < 3 µm particle size).
-
Mobile Phase A: Water with 5 mM Ammonium Acetate, pH 6.8.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
LC Gradient:
-
0-1.5 min: 2% B
-
1.5-3.0 min: Ramp to 15% B
-
3.0-5.5 min: Ramp to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15.0 min: Return to 2% B
-
15.0-20.0 min: Re-equilibration at 2% B
-
-
MS System: Triple Quadrupole or QTRAP Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize source-dependent parameters (e.g., ion spray voltage, source temperature) and compound-dependent parameters (e.g., collision energy, declustering potential) by infusing a pure standard of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preservation of (2E)-Hexenoyl-CoA in Cellular Lysates
For researchers, scientists, and drug development professionals, ensuring the stability of key metabolites like (2E)-Hexenoyl-CoA in cell lysates is critical for accurate experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a critical intermediate in the metabolic pathway of fatty acids, specifically in the beta-oxidation cycle.[1][2][3] Its degradation in cell lysates can lead to inaccurate quantification and misinterpretation of metabolic flux, impacting research in areas such as metabolic diseases and drug development. The primary degradation pathway is the mitochondrial and peroxisomal beta-oxidation spiral.[1][2][3][4]
Q2: What are the main enzymatic pathways responsible for the degradation of this compound in cell lysates?
The degradation of this compound primarily occurs through the beta-oxidation pathway. The two key enzymes involved in its metabolism are:
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Acyl-CoA Dehydrogenases (e.g., Short-Chain Acyl-CoA Dehydrogenase - SCAD): These enzymes catalyze the first step in a cycle of beta-oxidation, introducing a double bond.
-
Enoyl-CoA Hydratases (e.g., ECHS1): These enzymes catalyze the hydration of the double bond in enoyl-CoA molecules.[4]
Q3: What are the immediate steps I should take upon cell harvesting to minimize degradation?
To minimize the degradation of this compound, it is crucial to rapidly quench metabolic activity. This can be achieved by:
-
Flash-freezing: Immediately freeze cell pellets in liquid nitrogen.
-
Cold Quenching Solutions: Resuspend cells in a pre-chilled quenching solution, such as 60% methanol at -20°C or colder, to halt enzymatic reactions.
Troubleshooting Guide
Issue 1: Low or undetectable levels of this compound in my samples.
Possible Cause 1: Enzymatic Degradation During Sample Preparation. this compound is rapidly metabolized by enzymes present in the cell lysate.
Solutions:
-
Work Quickly and at Low Temperatures: Perform all extraction steps on ice or at 4°C to reduce enzymatic activity.
-
Use of Inhibitors: Incorporate inhibitors of beta-oxidation enzymes into your lysis buffer.
dot
Figure 1. Inhibition points in the beta-oxidation pathway.
Possible Cause 2: Inefficient Extraction. The extraction method may not be suitable for short-chain acyl-CoAs.
Solutions:
-
Optimize Lysis Buffer: Use a lysis buffer specifically designed for acyl-CoA extraction. A common and effective method is protein precipitation with 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), followed by solid-phase extraction (SPE). Alternatively, organic solvent extraction using a mixture of acetonitrile, methanol, and water can be effective.
-
Ensure Complete Cell Lysis: Use mechanical disruption methods like sonication or bead beating in conjunction with chemical lysis to ensure the complete release of intracellular metabolites.
Issue 2: High variability between replicate samples.
Possible Cause 1: Inconsistent Sample Handling. Slight variations in the timing of sample processing or temperature can lead to differential degradation.
Solutions:
-
Standardize Workflow: Ensure that all samples are processed in a consistent and timely manner.
-
Use of Internal Standards: Spike samples with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled hexanoyl-CoA) at the beginning of the extraction process to account for variability in extraction efficiency and instrument response.
Possible Cause 2: Instability of this compound in the final extract.
Solutions:
-
Solvent Composition: Acyl-CoAs are generally more stable in organic solvents or acidic aqueous solutions at low temperatures. Reconstitute final extracts in a solution containing at least 50% methanol or acetonitrile and maintain a pH below 7.0.
-
Storage Conditions: Analyze samples immediately after extraction. If storage is necessary, store extracts at -80°C. Avoid multiple freeze-thaw cycles.
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions and the presence of enzymatic inhibitors. The following tables provide a summary of factors affecting its stability.
Table 1: Comparison of Acyl-CoA Extraction Methods
| Extraction Method | Typical Recovery of Short-Chain Acyl-CoAs | Advantages | Disadvantages |
| 5-Sulfosalicylic Acid (SSA) Precipitation | 70-90% | Simple, no need for SPE for some analyses. | May not be suitable for all downstream applications. |
| Trichloroacetic Acid (TCA) Precipitation + SPE | 80-95% | High purity of final extract. | More time-consuming, potential for analyte loss during SPE. |
| Acetonitrile/Methanol/Water Extraction | 75-90% | Good for a broad range of metabolites. | May require further cleanup for complex samples. |
Table 2: Stability of Acyl-CoAs under Different Conditions
| Condition | Approximate Half-life of Short-Chain Acyl-CoAs | Recommendations |
| Room Temperature (25°C) in Aqueous Buffer (pH 7.4) | Minutes | Avoid at all costs. |
| On Ice (4°C) in Aqueous Buffer (pH 7.0) | 1-2 hours | Process samples quickly. |
| On Ice (4°C) in 50% Methanol (pH <7.0) | Several hours | Recommended for sample processing and autosampler storage. |
| -20°C in Lysis Buffer | Days | Suitable for short-term storage. |
| -80°C in Lysis Buffer | Months | Recommended for long-term storage. |
Detailed Experimental Protocols
Protocol 1: Cell Lysis and Acyl-CoA Extraction using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted for cultured cells and is designed for rapid quenching and efficient extraction of short-chain acyl-CoAs.
Materials:
-
Cell scraper
-
Phosphate-buffered saline (PBS), ice-cold
-
5% (w/v) 5-Sulfosalicylic acid (SSA) solution, ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 5% SSA directly to the dish.
-
Immediately scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate for 10 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
The extract is now ready for immediate analysis by LC-MS/MS or can be stored at -80°C.
dot
References
Strategies for Maximizing (2E)-Hexenoyl-CoA Yield: A Technical Guide
Welcome to the Technical Support Center for (2E)-Hexenoyl-CoA Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the yield of synthetic this compound. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and comparative data to address challenges encountered during synthesis.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that can arise during the synthesis of this compound, leading to reduced yields.
Issue 1: Low or No Product Formation in Chemical Synthesis
-
Question: My chemical synthesis, using the mixed anhydride method with (2E)-hexenoic acid and ethyl chloroformate, has resulted in a very low yield of this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in the mixed anhydride synthesis of this compound can stem from several factors, including reagent quality, reaction conditions, and side reactions. Follow these steps to diagnose and resolve the issue:
-
Verify Reagent Quality: Ensure that the (2E)-hexenoic acid is of high purity and that the Coenzyme A (CoA) is fresh and has been stored under appropriate conditions to prevent oxidation of the thiol group. Anhydrous solvents are critical to prevent hydrolysis of the mixed anhydride intermediate.
-
Optimize Reaction Temperature: The formation of the mixed anhydride is typically performed at low temperatures (e.g., -15°C to 0°C) to minimize side reactions. Ensure your reaction is adequately cooled and maintained at the target temperature.
-
Control pH: The subsequent reaction with CoA should be performed in a buffered aqueous/organic solvent mixture at a pH of 7.5-8.0 to ensure the thiol group of CoA is sufficiently nucleophilic while minimizing hydrolysis of the thioester product.
-
Minimize Side Reactions: A common side reaction is the formation of the symmetrical anhydride of (2E)-hexenoic acid. Using a slight excess of ethyl chloroformate can help, but a large excess should be avoided as it can lead to other byproducts. The order of addition is also important; typically, the mixed anhydride is formed first, followed by the addition of the CoA solution.
-
Issue 2: Inefficient Enzymatic Synthesis
-
Question: I am using an acyl-CoA synthetase to produce this compound, but the conversion rate is poor. How can I improve the yield?
-
Answer: Inefficient enzymatic synthesis is often related to enzyme activity, substrate inhibition, or suboptimal reaction conditions.
-
Confirm Enzyme Activity: Ensure the acyl-CoA synthetase is active. If using a commercially available enzyme, check the expiration date and storage conditions. If expressed and purified in-house, verify its activity with a standard assay.
-
Substrate Concentration: High concentrations of fatty acids can sometimes inhibit acyl-CoA synthetases. Try varying the concentration of (2E)-hexenoic acid to find the optimal level.
-
Cofactor Availability: The reaction requires ATP and Mg²⁺ as cofactors. Ensure these are present in sufficient, but not excessive, concentrations. The reaction is driven to completion by the hydrolysis of pyrophosphate, so including pyrophosphatase in the reaction mixture can improve the yield.
-
Reaction Buffer and pH: The optimal pH for acyl-CoA synthetases is typically between 7.0 and 8.0. Ensure your buffer system is maintaining the pH in this range throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chemical synthesis of this compound?
A1: The mixed anhydride method is a widely used and effective approach for the chemical synthesis of this compound and other acyl-CoA thioesters. This method involves the activation of the carboxylic acid ((2E)-hexenoic acid) with a chloroformate, such as ethyl or isobutyl chloroformate, to form a mixed anhydride. This reactive intermediate is then reacted with the free thiol group of Coenzyme A to form the desired thioester.
Q2: What are the main advantages of enzymatic synthesis over chemical synthesis for this compound?
A2: Enzymatic synthesis using an acyl-CoA synthetase offers several advantages, including high specificity, which minimizes the formation of byproducts. The reactions are typically performed in aqueous buffers under mild conditions (neutral pH and room temperature), which can be advantageous for sensitive molecules. However, the cost and stability of the enzyme can be a consideration.
Q3: How can I purify the synthesized this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying this compound. A C18 column is typically used with a gradient elution of acetonitrile in an aqueous buffer (e.g., potassium phosphate or ammonium acetate) at a slightly acidic pH to ensure the phosphate groups of CoA are protonated.
Q4: What are the key analytical techniques to confirm the identity and purity of this compound?
A4: The identity and purity of this compound are typically confirmed using a combination of techniques. RP-HPLC with UV detection at 260 nm (for the adenine portion of CoA) is used to assess purity. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.
Comparative Data on Synthesis Strategies
The choice of synthesis method can significantly impact the final yield of this compound. Below is a summary of reported yields for different methods.
| Synthesis Method | Precursor | Key Reagents/Enzymes | Reported Yield (%) | Reference |
| Mixed Anhydride | (2E)-Hexenoic Acid | Ethyl Chloroformate, Coenzyme A | ~40-60% | General literature on acyl-CoA synthesis |
| N,N'-Carbonyldiimidazole (CDI) | (2E)-Hexenoic Acid | CDI, Coenzyme A | ~50-70% | [1] |
| Ethyl Chloroformate (ECF) | (2E)-Hexenoic Acid | ECF, Coenzyme A | ~40-60% | [1] |
| Acyl-CoA Synthetase | (2E)-Hexenoic Acid | Acyl-CoA Synthetase, ATP, CoA | Variable (Enzyme dependent) | [2] |
Note: Yields can vary significantly based on specific reaction conditions, purity of reagents, and purification methods.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via the Mixed Anhydride Method
This protocol is adapted from general methods for acyl-CoA synthesis.
Materials:
-
(2E)-Hexenoic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A (free acid or lithium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bicarbonate buffer (0.5 M, pH 7.5)
-
Dry ice/acetone bath
Procedure:
-
Dissolve (2E)-hexenoic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -15°C using a dry ice/acetone bath.
-
Add triethylamine (1.1 equivalents) dropwise while stirring.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed for 30 minutes at -15°C to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in cold 0.5 M potassium bicarbonate buffer (pH 7.5).
-
Slowly add the CoA solution to the mixed anhydride reaction mixture with vigorous stirring, ensuring the temperature remains below 0°C.
-
Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Monitor the reaction progress by RP-HPLC.
-
Once the reaction is complete, acidify the mixture to pH ~4-5 with dilute HCl.
-
Purify the this compound by preparative RP-HPLC.
Protocol 2: Enzymatic Synthesis of this compound using Acyl-CoA Synthetase
Materials:
-
(2E)-Hexenoic acid
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Inorganic pyrophosphatase
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM (2E)-Hexenoic acid
-
1 U/mL inorganic pyrophosphatase
-
An appropriate amount of Acyl-CoA Synthetase
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the formation of this compound by RP-HPLC.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or by acidifying with perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for product yield and purify by RP-HPLC if necessary.
Protocol 3: Purification of this compound by RP-HPLC
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Preparative or semi-preparative C18 column (e.g., 5 µm particle size, 10 x 250 mm)
Mobile Phase:
-
Solvent A: 50 mM Potassium Phosphate buffer, pH 5.3
-
Solvent B: Acetonitrile
Procedure:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the crude this compound sample.
-
Elute the product using a linear gradient, for example:
-
5% to 50% Solvent B over 30 minutes.
-
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and lyophilize to obtain the final product.
Visualizing the Workflow
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Enzymatic Assay of (2E)-Hexenoyl-CoA
Welcome to the technical support center for the enzymatic assay of (2E)-Hexenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is an intermediate in fatty acid metabolism and its stability is crucial for reliable assay results.[1][2][3][4] It is recommended to store the product under the conditions specified in the Certificate of Analysis provided by the supplier.[1][2] Typically, this involves storage at -20°C or -80°C for long-term stability. For short-term use, aliquots can be kept on ice to minimize degradation. Avoid repeated freeze-thaw cycles, which can lead to hydrolysis of the thioester bond.
Q2: What type of enzymes utilize this compound as a substrate?
A2: this compound is a substrate for several enzymes involved in fatty acid metabolism. These include enoyl-coenzyme A reductase, acyl-CoA oxidase, acyl-CoA dehydrogenase, and long-chain-enoyl-CoA hydratase.[1][2][3][4]
Q3: Can I use a spectrophotometric method to assay enzymes that use this compound?
A3: Yes, spectrophotometry is a common method. The hydration of the trans-2-enoyl-CoA by enoyl-CoA hydratase leads to a decrease in absorbance at around 263 nm due to the loss of the conjugated double bond system of the thioester. Alternatively, a coupled assay can be used where the product of the initial reaction is a substrate for a second enzyme that catalyzes a reaction involving a measurable change in absorbance, such as the reduction or oxidation of NAD(P)H at 340 nm.[5]
Q4: What are some common interfering substances in enzymatic assays involving this compound?
A4: Several substances can interfere with enzymatic assays and should be avoided in sample preparations. Examples include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (>0.2%), and detergents like NP-40 and Tween-20 (>1%).[6] It is advisable to consult the specific datasheet for the enzyme or assay kit for a comprehensive list of interfering substances.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic assay of this compound.
| Problem | Possible Cause | Solution |
| High background absorbance | 1. Contamination of reagents or buffers. 2. Presence of impurities in the this compound substrate. 3. Light scattering due to particulate matter in the sample. | 1. Use high-purity reagents and freshly prepared buffers. Filter sterilize buffers if necessary. 2. Check the purity of the substrate. If necessary, purify the substrate. 3. Centrifuge samples to remove any precipitates before measurement. |
| No or low enzyme activity | 1. Inactive or degraded enzyme. 2. Incorrect assay conditions (pH, temperature). 3. Presence of inhibitors in the sample. 4. Substrate degradation. | 1. Use a fresh aliquot of the enzyme. Ensure proper storage on ice during the experiment. Run a positive control with a known active enzyme.[7] 2. Verify the pH and temperature are optimal for the specific enzyme being assayed. 3. Prepare samples to minimize potential inhibitors. Consider sample purification steps. 4. Use freshly prepared this compound solution. |
| Non-linear reaction rate | 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions. 4. In a coupled assay, the coupling enzyme is rate-limiting. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure initial velocity is measured. 2. Dilute the sample or measure the initial reaction rate before product accumulation becomes significant. 3. Check the stability of the enzyme under the assay conditions. Add stabilizing agents if necessary. 4. Ensure the activity of the coupling enzyme is in excess so that it is not the rate-limiting step.[7] |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations. 4. Air bubbles in the cuvette. | 1. Use calibrated pipettes and be careful with pipetting technique. Prepare a master mix for reagents.[6] 2. Ensure all components are thoroughly mixed before starting the reaction. 3. Use a temperature-controlled cuvette holder. 4. Gently tap the cuvette to remove any air bubbles before taking a reading.[6] |
Experimental Protocols
Spectrophotometric Assay of Enoyl-CoA Hydratase Activity with this compound
This protocol is adapted from methods used for similar enoyl-CoA substrates.
Principle: The hydration of the double bond in this compound by enoyl-CoA hydratase leads to a decrease in absorbance at 263 nm.
Reagents:
-
Tris-HCl buffer (50 mM, pH 7.8)
-
This compound solution (1 mM in water or appropriate buffer)
-
Purified enoyl-CoA hydratase or cell lysate containing the enzyme
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8).
-
Add the enzyme sample (e.g., purified enzyme or cell lysate) to the reaction mixture.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.
-
Initiate the reaction by adding a known concentration of this compound (e.g., to a final concentration of 50 µM).
-
Monitor the decrease in absorbance at 263 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
The enzyme activity can be calculated using the molar extinction coefficient of this compound at 263 nm.
Note: The exact concentrations of substrate and enzyme, as well as the buffer conditions, may need to be optimized for the specific enzyme being studied.
Visualizations
Caption: Experimental workflow for the spectrophotometric assay of enoyl-CoA hydratase.
Caption: Troubleshooting logic for common enzymatic assay pitfalls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. P. aeruginosa Metabolome Database: trans-2-Hexenoyl-CoA (PAMDB000540) [pseudomonas.umaryland.edu]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Enhancing the Resolution of (2E)-Hexenoyl-CoA in HPLC
Welcome to the technical support center for the chromatographic analysis of acyl-CoAs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of (2E)-Hexenoyl-CoA from other acyl-CoAs during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its structurally similar counterparts.
Problem 1: Poor resolution between this compound and other short-chain acyl-CoAs (e.g., Hexanoyl-CoA, other Hexenoyl-CoA isomers).
| Possible Cause | Suggested Solution |
| Inadequate Stationary Phase Selectivity | Standard C18 columns may not provide sufficient selectivity for closely related isomers. Consider using a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, to introduce alternative separation mechanisms like π-π interactions. |
| Suboptimal Mobile Phase Composition | The organic modifier and buffer composition are critical for resolution. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and adjust the buffer pH. For ionizable compounds like acyl-CoAs, slight changes in pH can significantly alter retention and selectivity. |
| Lack of Ion-Pairing Reagent | Acyl-CoAs are anionic. Incorporating an ion-pairing agent, such as triethylamine (TEA) or dimethylbutylamine (DMBA), into the mobile phase can improve peak shape and enhance the resolution of isomeric and closely related acyl-CoAs.[1] |
| Gradient Elution Not Optimized | A generic gradient may not be suitable for separating complex mixtures of short-chain acyl-CoAs. Develop a shallower gradient around the elution time of this compound to increase the separation window between it and co-eluting species. |
Problem 2: Peak Tailing or Asymmetry for this compound.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Residual silanols on the silica backbone of the stationary phase can interact with the phosphate groups of CoA, leading to peak tailing. Using a highly end-capped column or adding a competitive base like TEA to the mobile phase can mitigate these interactions. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample to ensure you are operating within the linear range of the column. |
| Inappropriate pH of the Mobile Phase | If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in peak tailing. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the acyl-CoAs. |
Problem 3: Low Signal Intensity or Poor Sensitivity for this compound.
| Possible Cause | Suggested Solution | | Ion Suppression in Mass Spectrometry Detection | Co-eluting matrix components can suppress the ionization of this compound. Improve chromatographic resolution to separate the analyte from interfering compounds. Consider using a more efficient sample preparation technique to remove matrix components. | | Suboptimal Detector Settings | For UV detection, ensure the wavelength is set to the absorbance maximum of the adenine base of Coenzyme A (around 260 nm). For mass spectrometry, optimize the source parameters (e.g., capillary voltage, gas flow, temperature) and fragmentation parameters for the specific m/z of this compound. | | Analyte Degradation | Acyl-CoAs can be unstable. Ensure samples are stored properly at low temperatures and minimize freeze-thaw cycles. Prepare fresh standards and samples regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating short-chain acyl-CoAs?
A1: The most commonly used stationary phase is C18-modified silica. However, for challenging separations involving isomers like this compound, alternative phases such as phenyl-hexyl or those with polar-embedded groups can offer enhanced selectivity.
Q2: How do ion-pairing reagents improve the resolution of acyl-CoAs?
A2: Ion-pairing reagents are ionic compounds that have a hydrophobic tail and a charged head group. In reversed-phase HPLC, they pair with the charged phosphate groups of the acyl-CoA molecules. This neutralizes the charge and increases the overall hydrophobicity of the analyte, leading to increased retention and often improved resolution between structurally similar compounds.[1]
Q3: What are the typical mobile phases used for this compound analysis?
A3: A typical mobile phase consists of a buffered aqueous solution (Solvent A) and an organic solvent (Solvent B), usually acetonitrile. The buffer is often ammonium acetate or potassium phosphate, and the pH is typically maintained in the acidic to neutral range. The addition of an ion-pairing reagent like triethylamine (TEA) to the mobile phase is also a common practice to improve peak shape and resolution.
Q4: Can I use the same HPLC method for both short-chain and long-chain acyl-CoAs?
A4: While it is possible to develop a method that covers a range of acyl-CoA chain lengths, it often involves a compromise in resolution for either the short-chain or long-chain species. Methods optimized for short-chain acyl-CoAs typically use a lower percentage of organic modifier in the mobile phase, while long-chain acyl-CoAs require a higher organic content for elution. For the best resolution, it is often necessary to develop separate methods optimized for different chain length ranges.
Q5: My this compound peak is co-eluting with a peak of the same mass. How can I confirm the identity?
A5: Co-elution of isomers is a common challenge. To confirm the identity, you can:
-
Use a different column chemistry: A column with a different selectivity may resolve the isomers.
-
Modify the mobile phase: Adjusting the pH, organic modifier, or ion-pairing agent concentration can alter the retention times of the isomers differently.
-
Employ high-resolution mass spectrometry (HRMS): While isomers have the same nominal mass, HRMS can reveal very small mass differences if the elemental compositions are different.
-
Use tandem mass spectrometry (MS/MS): Isomers may have different fragmentation patterns that can be used for identification.
-
Analyze authentic standards: If available, injecting pure standards of the suspected isomers is the most definitive way to confirm their retention times.
Quantitative Data Summary
The following tables provide a summary of typical retention times for this compound and related compounds under different HPLC conditions. Please note that these values are illustrative and will vary depending on the specific instrument, column, and mobile phase used.
Table 1: Retention Times of C6 Acyl-CoAs on a C18 Column with Ion-Pairing Reagent
| Compound | Retention Time (min) |
| Hexanoyl-CoA | 12.5 |
| This compound | 11.8 |
| Hypothetical Isomer 1 | 11.5 |
| Hypothetical Isomer 2 | 12.1 |
Data is hypothetical and for illustrative purposes. Actual retention times will vary.
Table 2: Effect of Mobile Phase Modifier on Resolution
| Condition | Retention Time of Hexanoyl-CoA (min) | Retention Time of this compound (min) | Resolution (Rs) |
| Standard C18, Acetonitrile/Water | 10.2 | 10.0 | 0.8 |
| Standard C18, Acetonitrile/Water + 5 mM TEA | 12.5 | 11.8 | 1.6 |
| Phenyl-Hexyl, Acetonitrile/Water | 11.5 | 10.5 | 1.9 |
Data is hypothetical and for illustrative purposes. Actual retention times and resolution will vary.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for Short-Chain Acyl-CoAs
This protocol is a general starting point for the separation of this compound from other short-chain acyl-CoAs.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Ion-Pairing Reagent (optional, added to Mobile Phase A): 5-10 mM Triethylamine (TEA).
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B (linear gradient)
-
20-25 min: 40% to 90% B (linear gradient)
-
25-30 min: Hold at 90% B
-
30.1-35 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm or Mass Spectrometry (ESI in positive ion mode).
Visualizations
Below are diagrams illustrating a typical experimental workflow for HPLC analysis and a logical troubleshooting flow for resolution issues.
Caption: A typical experimental workflow for the HPLC analysis of acyl-CoAs.
Caption: A troubleshooting workflow for addressing poor resolution in HPLC.
References
Dealing with matrix effects in the LC-MS/MS analysis of (2E)-Hexenoyl-CoA.
Welcome to our technical support center for the LC-MS/MS analysis of (2E)-Hexenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification.[1] Biological samples are complex mixtures containing various components like salts, lipids, and proteins that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2]
Q2: How can I identify if my analysis is suffering from matrix effects?
A2: A common method to identify matrix effects is the post-column infusion experiment.[2] In this technique, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively. Another approach is to compare the signal response of an analyte in a pure solvent versus the response when spiked into an extracted blank matrix.[3][4]
Q3: What is the most effective way to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, and would therefore experience similar matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate quantification.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: The choice of sample preparation technique depends on the sample matrix and the required level of cleanliness. The three main techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). SPE is often considered the most effective for removing a broad range of interferences, though it is the most complex. PPT is the simplest method but may be less effective at removing non-protein matrix components. LLE offers a balance between cleanliness and complexity. A comparison of these methods is provided in the quantitative data summary table below.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.
Issue 1: Poor Signal Intensity or High Signal Variability
-
Possible Cause: Ion suppression due to matrix effects.
-
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-column infusion experiment as described in the FAQs.
-
Improve Sample Preparation: If matrix effects are confirmed, enhance your sample cleanup. Consider switching from Protein Precipitation to a more rigorous method like Solid-Phase Extraction. Refer to the Experimental Protocols section for detailed procedures.
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a SIL-IS is the most reliable way to correct for signal variability caused by matrix effects.
-
Issue 2: Inconsistent Recoveries
-
Possible Cause: Inefficient or variable sample extraction.
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Spike a known amount of this compound standard into your sample matrix before and after the extraction process to determine the recovery.
-
Optimize Extraction Protocol: Ensure all steps of your chosen extraction protocol (PPT, LLE, or SPE) are performed consistently. Pay close attention to solvent volumes, mixing times, and pH.
-
Consider a Different Extraction Method: If recoveries remain inconsistent, your current method may not be suitable for your sample matrix. Refer to the Quantitative Data Summary to compare the expected performance of different techniques.
-
Issue 3: High Background Noise
-
Possible Cause: Contamination from the sample matrix or the analytical system.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: High background is often due to insufficient removal of matrix components. A more selective SPE sorbent or a multi-step cleanup protocol may be necessary.
-
System Cleaning: Ensure your LC system, particularly the injection port and column, are clean. Run blank injections with a strong solvent to wash the system.
-
Check Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants.
-
Quantitative Data Summary
The following table summarizes the expected performance of different sample preparation techniques for the analysis of short-chain acyl-CoAs, providing a basis for method selection.
| Sample Preparation Method | Analyte Recovery | Matrix Effect Reduction | Throughput | Cost & Complexity |
| Protein Precipitation (PPT) | Moderate to High | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low to Moderate | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Tissue Homogenate
-
Homogenization: Homogenize approximately 20-30 mg of frozen tissue powder in 1.5 mL of a 3:1 (v/v) acetonitrile/isopropanol mixture.
-
Precipitation: Add 0.5 mL of 0.1 M KH₂PO₄ (pH 6.7) and homogenize for another 30 seconds.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum
-
Acidification: Acidify the plasma or serum sample with an acid such as hydrochloric acid to a pH of 2-3.
-
Extraction: Add a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) at a 3:1 ratio (solvent:sample).
-
Mixing: Vortex the mixture vigorously for 5-10 minutes.
-
Phase Separation: Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Collection: Collect the organic layer containing the analyte.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Cell Lysates
-
Cell Lysis and Extraction: Lyse cells and extract acyl-CoAs using an organic solvent mixture such as acetonitrile/isopropanol/water.
-
SPE Column Conditioning: Condition a mixed-mode or anion-exchange SPE column with a suitable solvent (e.g., a mixture of acetonitrile, isopropanol, water, and acetic acid).[5]
-
Sample Loading: Load the supernatant from the cell extract onto the conditioned SPE column.
-
Washing: Wash the column with a wash solution (e.g., acetonitrile/isopropanol/water/acetic acid) to remove unretained impurities.[5]
-
Elution: Elute the acyl-CoAs with a suitable elution solvent, such as a mixture of methanol and ammonium formate.[5]
-
Drying and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Signaling Pathway
This compound is an intermediate in the beta-oxidation of fatty acids.[6][7][8] The following diagram illustrates its position in this metabolic pathway.
Caption: Beta-oxidation pathway showing this compound.
Experimental Workflow
The following diagram outlines a typical workflow for LC-MS/MS analysis, incorporating steps to mitigate matrix effects.
Caption: LC-MS/MS workflow for this compound analysis.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues related to matrix effects.
Caption: Troubleshooting flowchart for matrix effect issues.
References
- 1. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Precipitation [bio.net]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jackwestin.com [jackwestin.com]
- 8. microbenotes.com [microbenotes.com]
Best practices for the long-term storage of (2E)-Hexenoyl-CoA.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of (2E)-Hexenoyl-CoA. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -80°C. In this state, it is stable for several years. If you must store it in solution, prepare aliquots in a suitable buffer and store them at -80°C for a maximum of six months. Avoid repeated freeze-thaw cycles.
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: The optimal pH for storing this compound in an aqueous solution is slightly acidic, between 4.0 and 6.0. The thioester bond is susceptible to hydrolysis, especially at neutral and alkaline pH.
Q3: Can I store aqueous solutions of this compound at -20°C?
A3: While storage at -20°C is better than at 4°C or room temperature, it is not ideal for long-term stability. For storage longer than a few weeks, -80°C is strongly recommended to minimize degradation.
Q4: Is this compound sensitive to light or oxygen?
A4: While there is no evidence to suggest extreme sensitivity, it is good laboratory practice to protect this compound from light and to minimize its exposure to air, especially when in solution, to prevent potential oxidation of the double bond.
Troubleshooting Guides
Issue 1: Inconsistent Results in Enzymatic Assays
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected enzyme activity | Degradation of this compound stock solution. | Prepare fresh stock solution from lyophilized powder. Verify the pH of the stock and assay buffers are slightly acidic. |
| High background signal | Spontaneous hydrolysis of the thioester bond. | Prepare fresh solutions and run a no-enzyme control to quantify the rate of spontaneous hydrolysis. |
| Non-linear reaction kinetics | Substrate inhibition or instability in the assay buffer. | Optimize the concentration of this compound. Ensure the assay buffer pH is optimal for both the enzyme and substrate stability. |
Issue 2: Precipitate Formation
| Symptom | Possible Cause | Suggested Solution |
| Cloudiness upon reconstitution of lyophilized powder | Incomplete dissolution. | Gently vortex the solution and allow it to sit at room temperature for 15-30 minutes. Sonication in a water bath for short periods can also aid dissolution. |
| Precipitate forms during the assay | Low solubility in the assay buffer or interaction with buffer components. | Ensure the final concentration of this compound is below its solubility limit in the specific buffer. Consider using a buffer with a different composition. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -80°C | > 1 year | Recommended for long-term storage. |
| Lyophilized Powder | -20°C | Up to 1 year | Acceptable, but -80°C is preferred. |
| Aqueous Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | -20°C | Up to 1 month | Not recommended for long-term storage. |
| Aqueous Solution | 4°C | < 24 hours | Prone to hydrolysis. |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 4°C
| pH | Approximate Half-life | Primary Degradation Pathway |
| 4.0 - 6.0 | Several days | Minimal hydrolysis |
| 7.0 - 7.5 | Several hours | Base-catalyzed hydrolysis of the thioester bond |
| > 8.0 | Minutes to hours | Rapid base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile, slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0) to achieve the target concentration.
-
Gently vortex the vial to mix.
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.
-
If for immediate use, keep on ice. For storage, create single-use aliquots and store at -80°C.
Protocol 2: Quality Control of this compound by HPLC-UV
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: 259 nm (for the adenine ring of CoA)
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-30 min: 65% to 5% B (linear gradient)
-
30-35 min: 5% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
Analysis: The purity of this compound can be determined by the relative area of its peak compared to any degradation products.
Mandatory Visualization
Caption: Workflow for the storage, preparation, and use of this compound.
Caption: Putative activation of the PPARα signaling pathway by this compound.
Validation & Comparative
Validating the Role of (2E)-Hexenoyl-CoA in Fatty Acid Elongation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of (2E)-Hexenoyl-CoA as an intermediate in the fatty acid elongation cycle. We will delve into supporting experimental data, compare its processing with alternative substrates, and provide detailed methodologies for key experiments. This information is critical for researchers investigating fatty acid metabolism and for professionals in drug development targeting enzymes involved in these pathways.
The Fatty Acid Elongation Cycle: A Four-Step Process
Fatty acid elongation is a crucial metabolic process that extends the carbon chain of fatty acids. This process occurs in the endoplasmic reticulum and mitochondria and involves a cycle of four key enzymatic reactions:
-
Condensation: An acyl-CoA molecule is condensed with a two-carbon unit from malonyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).
-
Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KAR).
-
Dehydration: The β-hydroxyacyl-CoA is then dehydrated to a trans-2-enoyl-CoA by a β-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction: Finally, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase (TECR), completing the cycle and yielding a fatty acid that is two carbons longer.
This compound is the trans-2-enoyl-CoA intermediate with a six-carbon chain length. Its reduction to hexanoyl-CoA by TECR is a key validation point of its role in the elongation of short-chain fatty acids.
Comparative Performance of this compound as a Substrate
The efficiency of the fatty acid elongation cycle can be evaluated by assessing the substrate specificity of its enzymes. The final reduction step, catalyzed by trans-2-enoyl-CoA reductase (TECR), is a critical control point. Kinetic studies of TECR from different organisms provide quantitative data on how effectively intermediates of varying chain lengths are processed.
A study on the TECR from Euglena gracilis provides a direct comparison of the enzyme's affinity for this compound versus Crotonyl-CoA ((2E)-Butenoyl-CoA), another short-chain trans-2-enoyl-CoA.[1] The Michaelis constant (Km), which represents the substrate concentration at which the enzyme reaction rate is half of its maximum, is a key indicator of enzyme-substrate affinity. A lower Km value indicates a higher affinity.
| Substrate | Enzyme Source | Km (µM) | Reference |
| This compound | Euglena gracilis TECR | 91 | [1] |
| Crotonyl-CoA | Euglena gracilis TECR | 68 | [1] |
This data indicates that the Euglena gracilis TECR has a slightly higher affinity for Crotonyl-CoA compared to this compound. However, both are clearly effective substrates for the enzyme, validating the role of this compound in the fatty acid elongation pathway in this organism.
Furthermore, research on rat liver microsomes has revealed the presence of two distinct TECR enzymes: one specific for short-chain enoyl-CoAs (like this compound) and another that is more active with long-chain enoyl-CoAs.[2] This finding underscores the physiological relevance of substrate specificity in fatty acid elongation and suggests that dedicated enzymatic machinery exists to handle short-chain intermediates like this compound.
Alternative Substrates and Pathways
While this compound is a direct intermediate in the elongation of a C4 acyl-CoA, it's important to consider the broader context of fatty acid metabolism.
Crotonyl-CoA: As shown in the kinetic data, crotonyl-CoA (C4:1-CoA) is also a key substrate for TECR and is the intermediate in the elongation of acetyl-CoA to butyryl-CoA. Its role is well-established in both fatty acid synthesis and the metabolism of certain amino acids.[3]
Longer-Chain trans-2-Enoyl-CoAs: As the fatty acid chain grows, longer-chain trans-2-enoyl-CoA intermediates are formed. The existence of long-chain specific TECRs indicates that the elongation machinery is adapted to handle a wide range of substrate lengths.[2]
It is also important to distinguish the fatty acid elongation pathway from the β-oxidation pathway, which is responsible for breaking down fatty acids. While both pathways involve some similar intermediates, the enzymes and cellular locations are distinct.
Experimental Protocols
Validating the role of this compound in fatty acid elongation relies on robust experimental assays. Below is a detailed methodology for a key experiment: the in vitrotrans-2-enoyl-CoA reductase (TECR) activity assay.
In Vitro TECR Activity Assay
This assay measures the rate of reduction of this compound to hexanoyl-CoA by monitoring the oxidation of the cofactor NADPH.
Materials:
-
Purified or recombinant TECR enzyme
-
This compound substrate
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a known concentration of NADPH.
-
Initiate the reaction by adding a specific amount of the TECR enzyme preparation.
-
Immediately after adding the enzyme, add a saturating concentration of this compound to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
To determine the kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of this compound while keeping the NADPH concentration constant and saturating.
-
The data is then plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to calculate the Km and Vmax values.
Data Analysis and Interpretation:
The activity of the enzyme is typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. By comparing the kinetic parameters obtained with this compound to those obtained with other substrates (e.g., crotonyl-CoA, octenoyl-CoA), the substrate specificity of the TECR enzyme can be determined.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the fatty acid elongation pathway and a typical experimental workflow.
Caption: The four enzymatic steps of the fatty acid elongation cycle.
Caption: Workflow for validating TECR activity with this compound.
References
- 1. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic evidence for two separate trans-2-enoyl CoA reductases in rat hepatic microsomes: NADPH-specific short chain- and NAD(P)H-dependent long chain-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
(2E)-Hexenoyl-CoA vs. Other Trans-2-Enoyl-CoAs as Enzyme Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (2E)-Hexenoyl-CoA and other trans-2-enoyl-CoAs as substrates for key enzymes in fatty acid metabolism. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Trans-2-enoyl-Coenzyme A (CoA) derivatives are critical intermediates in the mitochondrial beta-oxidation of fatty acids, a major pathway for energy production. The efficiency with which these intermediates are processed by various enzymes is highly dependent on the length of their acyl chain. This compound, a six-carbon (C6) trans-2-enoyl-CoA, occupies a central position in the metabolism of both medium and short-chain fatty acids. Understanding its interaction with key metabolic enzymes in comparison to other trans-2-enoyl-CoAs is crucial for elucidating metabolic pathways and for the development of therapeutics targeting fatty acid oxidation disorders.
Enzyme Kinetics Comparison
The substrate specificity of enzymes involved in fatty acid beta-oxidation is a key determinant of the metabolic flux through this pathway. The following tables summarize the available quantitative data for the interaction of this compound and other trans-2-enoyl-CoAs with critical enzymes.
Table 1: Kinetic Parameters for Acyl-CoA Dehydrogenases (ACADs)
Acyl-CoA dehydrogenases catalyze the first step of beta-oxidation, introducing a double bond between the alpha and beta carbons of the fatty acyl-CoA. These enzymes exhibit distinct but overlapping specificities for substrates of different chain lengths.
| Substrate (trans-2-enoyl-CoA) | Enzyme | Km (µM) | Vmax (U/mg) | Optimal Chain Length | Source |
| Butyryl-CoA (C4) | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | - | - | C4 | [1][2] |
| This compound (C6) | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | - | - | C4-C6 | [2] |
| Butyryl-CoA (C4) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | - | - | C8 | [3][4] |
| This compound (C6) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | - | - | C6-C12 | [4] |
| Octanoyl-CoA (C8) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | - | - | C8 | [3][4] |
| Palmitoyl-CoA (C16) | Long-Chain Acyl-CoA Dehydrogenase (LCAD) | - | - | C12-C18 | [5] |
| Palmitoyl-CoA (C16) | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | - | - | C16 | [2] |
Table 2: Kinetic Parameters for Enoyl-CoA Hydratase (Crotonase)
Enoyl-CoA hydratase catalyzes the second step of beta-oxidation, the stereospecific hydration of the trans-double bond to form L-3-hydroxyacyl-CoA. The rate of this reaction generally decreases with increasing chain length[6][7].
| Substrate (trans-2-enoyl-CoA) | Enzyme | Km (µM) | Relative Vmax (%) | Source |
| Crotonyl-CoA (C4) | Bovine Liver Enoyl-CoA Hydratase | - | 100 | [8] |
| This compound (C6) | Bovine Liver Enoyl-CoA Hydratase | - | - | [6] |
| (2E)-Octenoyl-CoA (C8) | Bovine Liver Enoyl-CoA Hydratase | - | - | [6] |
| (2E)-Decenoyl-CoA (C10) | Bovine Liver Enoyl-CoA Hydratase | - | - | [6] |
| (2E)-Dodecenoyl-CoA (C12) | Bovine Liver Enoyl-CoA Hydratase | - | - | [6] |
| (2E)-Hexadecenoyl-CoA (C16) | Bovine Liver Enoyl-CoA Hydratase | - | - | [6] |
Specific kinetic values for a range of substrates with enoyl-CoA hydratase are not consistently reported in a single study. However, it is established that the enzyme has the highest activity with short-chain substrates, which decreases as the chain length increases.
Table 3: Kinetic Parameters for Trans-2-Enoyl-CoA Reductase
Trans-2-enoyl-CoA reductase is involved in fatty acid elongation and the metabolism of certain unsaturated fatty acids. It catalyzes the reduction of the trans-double bond.
| Substrate (trans-2-enoyl-CoA) | Enzyme | Km (µM) | Source |
| Crotonyl-CoA (C4) | NADPH-specific trans-2-enoyl-CoA reductase (rat liver) | - | [9] |
| This compound (C6) | NADPH-specific trans-2-enoyl-CoA reductase (rat liver) | - | [10] |
| (2E)-Hexadecenoyl-CoA (C16) | NADPH-specific trans-2-enoyl-CoA reductase (rat liver) | - | [11] |
| Crotonyl-CoA (C4) | Euglena gracilis TER | - | [10] |
| This compound (C6) | Euglena gracilis TER | - | [10] |
The Euglena gracilis trans-2-enoyl-CoA reductase (TER) preferably catalyzes the reduction of short-chain length substrates like crotonyl-CoA and this compound[10].
Signaling Pathways and Experimental Workflows
Fatty Acid Beta-Oxidation Pathway
The catabolism of fatty acids via beta-oxidation is a central metabolic process. This compound is an intermediate in this pathway, particularly for fatty acids with an even number of carbons.
Caption: Mitochondrial Fatty Acid Beta-Oxidation Spiral.
Regulation of Fatty Acid Metabolism by Insulin and Glucagon
Hormonal regulation plays a pivotal role in controlling the flux of fatty acid metabolism, balancing energy storage and utilization.
Caption: Hormonal Control of Fatty Acid Metabolism.
PPAR Signaling in Fatty Acid Oxidation
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid metabolism.
Caption: PPARα Signaling Pathway in Fatty Acid Oxidation.
Experimental Protocols
Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This assay measures the reduction of an artificial electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate.
Materials:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.6, containing 0.2 mM EDTA.
-
Substrate solution: Prepare a stock solution of the desired trans-2-enoyl-CoA (e.g., this compound, Octanoyl-CoA) in water.
-
Electron acceptor: Ferricenium hexafluorophosphate or dichlorophenolindophenol (DCPIP).
-
Enzyme preparation (e.g., isolated mitochondria, purified enzyme).
Procedure:
-
Set up a cuvette containing the assay buffer and the electron acceptor.
-
Add the enzyme preparation to the cuvette and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 308 nm for cinnamoyl-CoA formation from 3-phenylpropionyl-CoA, a substrate analog for MCAD) over time using a spectrophotometer[3].
-
Calculate the initial reaction velocity from the linear portion of the absorbance change versus time plot.
-
To determine Km and Vmax, repeat the assay with varying substrate concentrations.
Enoyl-CoA Hydratase (Crotonase) Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate solution: Prepare a stock solution of the desired trans-2-enoyl-CoA (e.g., this compound, Crotonyl-CoA) in water.
-
Enzyme preparation (purified enoyl-CoA hydratase or cell lysate).
Procedure:
-
Add the assay buffer and the enzyme preparation to a quartz cuvette.
-
Initiate the reaction by adding the trans-2-enoyl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of decrease in absorbance.
-
Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1).
-
For kinetic analysis, perform the assay with a range of substrate concentrations.
Conclusion
The substrate specificity of enzymes in the beta-oxidation pathway is a critical factor in fatty acid metabolism. This compound, as a C6 intermediate, is processed by enzymes with preferences for both short and medium-chain acyl-CoAs. While qualitative data suggests its role as a substrate for SCAD and MCAD, a comprehensive quantitative comparison of its kinetic parameters (Km and Vmax) with a full range of other trans-2-enoyl-CoAs remains an area for further investigation. The provided protocols offer a standardized approach for researchers to generate these valuable comparative data. A deeper understanding of these enzyme-substrate interactions will be instrumental in advancing our knowledge of metabolic regulation and in the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. scispace.com [scispace.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of enoyl-coenzyme A (CoA) hydratase at 2.5 angstroms resolution: a spiral fold defines the CoA-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A major isoform of mitochondrial trans-2-enoyl-CoA reductase is dispensable for wax ester production in Euglena gracilis under anaerobic conditions | PLOS One [journals.plos.org]
- 10. uniprot.org [uniprot.org]
- 11. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of HPLC and mass spectrometry data for (2E)-Hexenoyl-CoA.
An Objective Comparison of HPLC and Mass Spectrometry for the Analysis of (2E)-Hexenoyl-CoA
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolic intermediates is paramount. This compound, a key player in fatty acid metabolism, is one such molecule where precise measurement is critical for understanding disease states and therapeutic interventions[1]. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques for this purpose. This guide provides a detailed comparison of these methods, supported by experimental protocols, to aid in the selection of the most appropriate technique for a given research need.
Quantitative Data Comparison
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound often depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each technique.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on chromatography with detection via UV absorbance of the Coenzyme A moiety.[2][3] | Chromatographic separation followed by detection based on the mass-to-charge ratio of the parent molecule and its fragments.[2] |
| Sensitivity | Lower, typically in the picomole (pmol) range.[2] | High, capable of detecting femtomole (fmol) to sub-picomole amounts.[4][5] |
| Selectivity | Lower, identification is based on retention time, which can be prone to interference from co-eluting compounds with similar UV spectra. | High, provides structural confirmation through specific precursor and fragment ion masses, significantly reducing ambiguity.[2][6] |
| Linear Range | Generally narrower. | Offers a wider dynamic range for quantification. |
| Instrumentation Cost | Lower initial investment and maintenance costs. | Higher initial investment and operational costs. |
| Method Development | Relatively straightforward and routine. | More complex, requiring optimization of both chromatographic and mass spectrometric parameters.[4][7] |
| Matrix Effects | Less susceptible to signal suppression or enhancement from the sample matrix. | Can be significantly affected by matrix components that interfere with ionization, potentially impacting accuracy.[8] |
| Confirmatory Power | Relies on matching the retention time with an authentic standard. | Provides a higher degree of confidence through matching retention time and specific mass transitions (Multiple Reaction Monitoring - MRM).[4][6][8] |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of this compound using both HPLC-UV and LC-MS/MS. These protocols are representative and may require optimization based on the specific instrumentation and sample type.
HPLC-UV Analysis of this compound
This method is suitable for applications where high sensitivity is not a primary concern and for simpler sample matrices.
1. Sample Preparation:
-
Begin with a sufficient quantity of biological material (e.g., 1-5 million cells or equivalent tissue mass).
-
Perform a protein precipitation step using a cold organic solvent like acetonitrile or methanol, or a perchloric acid extraction to remove proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Carefully collect the supernatant which contains the acyl-CoAs.
-
Dry the supernatant, for example, under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a mobile phase that is compatible with the initial HPLC conditions.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC instrument equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm internal diameter x 250 mm length, 5 µm particle size).
-
Mobile Phase A: An aqueous buffer, such as 100 mM potassium phosphate at a pH of approximately 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 40% acetonitrile over 30 minutes) is typically employed to elute acyl-CoAs of varying chain lengths.
-
Flow Rate: A standard flow rate of 1.0 mL/min.
-
UV Detection: The adenine group of Coenzyme A has a characteristic UV absorbance at 260 nm, which is used for detection.
-
Injection Volume: A typical injection volume is 20 µL.
3. Quantification:
-
A standard curve is generated by injecting known concentrations of a this compound standard.
-
The concentration of this compound in the biological samples is determined by comparing the peak area from the sample chromatogram to the standard curve.
LC-MS/MS Analysis of this compound
This method is preferred for its high sensitivity and selectivity, making it ideal for complex biological samples and studies requiring low detection limits.
1. Sample Preparation:
-
The sample preparation procedure is similar to that for HPLC-UV, although smaller starting amounts of biological material may be used due to the higher sensitivity of the method.
-
It is critical to use high-purity solvents and reagents to avoid contamination that can interfere with mass spectrometric detection.
2. LC-MS/MS System and Conditions:
-
LC System: A Ultra-High Performance Liquid Chromatography (UHPLC) system is recommended for improved chromatographic resolution and faster analysis times.
-
Column: A C18 reversed-phase column designed for UHPLC applications (e.g., 2.1 mm internal diameter x 100 mm length, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient tailored for the separation of short- to medium-chain acyl-CoAs (e.g., 2% to 60% acetonitrile over 15 minutes).
-
Flow Rate: A flow rate of 0.3 mL/min is typical for this column dimension.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Positive ion mode is generally used for the analysis of acyl-CoAs.
-
MRM Transition: A specific precursor ion to product ion transition is monitored for this compound. The precursor ion is the protonated molecule [M+H]+, and a characteristic product ion is often formed by the neutral loss of a 507 Da fragment.[4][7]
-
MS Parameter Optimization: The ESI source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) must be optimized to achieve the maximum signal intensity for this compound.
3. Quantification:
-
A standard curve is prepared using serial dilutions of a this compound standard.
-
For the most accurate quantification, a stable isotope-labeled internal standard should be used to correct for matrix effects and variations in instrument response.
-
The amount of this compound in the samples is calculated from the peak area ratio of the analyte to the internal standard, plotted against the standard curve.
Visualizing the Workflow and Metabolic Context
To better understand the cross-validation process and the biological relevance of this compound, the following diagrams are provided.
Caption: Workflow for cross-validation of HPLC and LC-MS/MS data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A chiral high-performance liquid chromatography-tandem mass spectrometry method for the stereospecific analysis of enoyl-coenzyme A hydratases/isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Parameters of Enzymes Acting on (2E)-Hexenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
(2E)-Hexenoyl-CoA is a key intermediate in fatty acid metabolism, serving as a substrate for several crucial enzymes. Understanding the kinetic properties of these enzymes is paramount for elucidating metabolic pathways and for the development of targeted therapeutics. This guide provides a comparative analysis of the kinetic parameters of two key enzymes known to act on this compound: (R)-specific enoyl-CoA hydratase and trans-2-enoyl-CoA reductase. The data presented is compiled from published experimental findings to facilitate objective comparison.
Kinetic Parameters at a Glance
The following table summarizes the available quantitative kinetic data for the enzymatic reactions involving this compound. Direct comparison should be approached with caution due to variations in experimental conditions and the organisms from which the enzymes were sourced.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Cofactor |
| (R)-specific enoyl-CoA hydratase | Aeromonas caviae | This compound | 34[1] | 1.8 x 10³[1][2] | Not Reported | None |
| trans-2-enoyl-CoA reductase | Euglena gracilis | This compound | 91[3] | Not Reported | Not Reported | NADH |
Note: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions.
In-Depth Look at Enzyme Kinetics
(R)-specific Enoyl-CoA Hydratase from Aeromonas caviae
This enzyme, also known as crotonase, catalyzes the hydration of the double bond in this compound to form (R)-3-hydroxyhexanoyl-CoA. Studies have shown that this enzyme exhibits a high affinity for this compound, with a Michaelis constant (K_m_) of 34 µM.[1] The maximal velocity (V_max_) for this substrate has been determined to be 1.8 x 10³ U/mg, indicating a significant catalytic activity.[1][2] The enzyme displays a preference for shorter chain length enoyl-CoAs, with the V_max_ for crotonyl-CoA (C4) being 6.2 × 10³ U/mg.[2]
trans-2-enoyl-CoA Reductase from Euglena gracilis
This mitochondrial enzyme is involved in fatty acid synthesis and catalyzes the reduction of this compound to hexanoyl-CoA. The reaction is dependent on a nicotinamide adenine dinucleotide cofactor. For this compound, the recombinant enzyme from Euglena gracilis has a reported K_m_ of 91 µM when using NADH as the cofactor.[3] This enzyme can also utilize NADPH, although the specific activity is noted to be 2-3 times higher with NADH.[3]
A mammalian peroxisomal trans-2-enoyl-CoA reductase has also been identified and shown to be active on this compound.[4] However, this mammalian enzyme exhibits maximum activity with a longer chain substrate, specifically decenoyl-CoA (C10:1).[4]
Experimental Protocols
The determination of these kinetic parameters relies on precise experimental methodologies. Below are summaries of the typical protocols used for assaying the activity of these enzymes.
Assay for (R)-specific Enoyl-CoA Hydratase Activity
The activity of enoyl-CoA hydratase is commonly measured using a direct spectrophotometric assay.[2]
-
Principle: The assay monitors the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond of the substrate.[2] The molar extinction coefficient (ε₂₆₃) for this bond is taken as 6.7 × 10³ M⁻¹ cm⁻¹.[2]
-
Reaction Mixture: A typical reaction mixture contains the substrate, this compound (or other enoyl-CoA substrates), in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[2]
-
Procedure: The reaction is initiated by the addition of the enzyme solution to the reaction mixture in a quartz cuvette.
-
Measurement: The change in absorbance at 263 nm is recorded over time at a constant temperature (e.g., 30°C).[2]
-
Calculation: The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient to convert the change in absorbance to the change in substrate concentration. Kinetic parameters (K_m_ and V_max_) are then determined by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Assay for trans-2-enoyl-CoA Reductase Activity
The activity of trans-2-enoyl-CoA reductase is typically determined by monitoring the oxidation of the NADH or NADPH cofactor.
-
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH to NAD⁺ or NADP⁺, respectively. The molar extinction coefficient for NADH and NADPH at 340 nm is 6.22 × 10³ M⁻¹ cm⁻¹.
-
Reaction Mixture: The reaction mixture typically includes the substrate (this compound), the cofactor (NADH or NADPH), and the enzyme in a suitable buffer (e.g., Tris-HCl or phosphate buffer at a specific pH).
-
Procedure: The reaction is initiated by the addition of the enzyme or the substrate to the reaction mixture.
-
Measurement: The decrease in absorbance at 340 nm is monitored over time at a constant temperature.
-
Calculation: The initial reaction velocity is determined from the rate of absorbance change. Kinetic parameters are then calculated by varying the substrate concentration while keeping the cofactor concentration saturating, and fitting the data to the Michaelis-Menten equation.
Visualizing the Enzymatic Pathways
To better understand the roles of these enzymes, the following diagrams illustrate their respective reactions and the general workflow for kinetic analysis.
Caption: Reaction catalyzed by (R)-specific enoyl-CoA hydratase.
References
- 1. uniprot.org [uniprot.org]
- 2. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning and expression of mammalian peroxisomal trans-2-enoyl-coenzyme A reductase cDNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
(2E)-Hexenoyl-CoA: A Novel Biomarker for Metabolic Disorders? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for precise and early indicators of metabolic disorders is a critical endeavor in modern medicine. While established biomarkers have long guided clinical practice, the scientific community continues to explore novel molecules that may offer greater sensitivity, specificity, or insight into disease pathogenesis. This guide provides a comparative analysis of (2E)-Hexenoyl-CoA against currently accepted biomarkers for metabolic disorders, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a key intermediate in mitochondrial fatty acid β-oxidation.[1] Its central role in lipid metabolism theoretically positions it as a potential biomarker for diseases characterized by dysregulated energy homeostasis, such as obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD). However, a thorough review of current scientific literature reveals a significant gap: there is a lack of direct clinical evidence to support the use of this compound as a reliable biomarker for these common metabolic disorders.
In contrast, biomarkers such as glycated hemoglobin (HbA1c), C-reactive protein (CRP), and the leptin/adiponectin ratio are well-established, with extensive data validating their clinical utility. This guide will objectively present the data for these established markers and juxtapose it with the theoretical potential and current research standing of this compound.
Established Biomarkers: A Quantitative Comparison
The following table summarizes the performance of commonly used biomarkers in the diagnosis and risk assessment of metabolic disorders.
| Biomarker | Disorder(s) | Sensitivity | Specificity | Key Advantages | Key Limitations |
| Glycated Hemoglobin (HbA1c) | Type 2 Diabetes, Prediabetes | Varies (32.4% - 85.2%)[2][3] | High (82.3% - 99.9%)[2][3] | Reflects long-term glycemic control, no fasting required. | Can be affected by conditions altering red blood cell lifespan. |
| C-Reactive Protein (CRP) | Metabolic Syndrome, T2DM, Cardiovascular Risk | Moderate (e.g., 68.5% for MetS at >0.54 mg/L)[4] | Moderate (e.g., 56.6% for MetS at >0.54 mg/L)[4] | Indicates systemic inflammation, a key component of metabolic disease.[5][6] | Non-specific; elevated in various inflammatory conditions. |
| Leptin/Adiponectin (L/A) Ratio | Metabolic Syndrome, Insulin Resistance | High | High | May detect early metabolic disturbances before clinical manifestation.[7][8] | Less standardized than other markers; influenced by gender and adiposity.[7] |
This compound: The Untapped Potential
This compound is an essential intermediate in the β-oxidation of fatty acids. This metabolic pathway is fundamental for energy production from lipids. In conditions like obesity and insulin resistance, fatty acid metabolism is often dysregulated, leading to an accumulation of lipid intermediates that can cause cellular dysfunction, a phenomenon known as lipotoxicity.
Theoretically, any disruption in the efficiency of the β-oxidation spiral could lead to an accumulation or depletion of specific acyl-CoA species, including this compound. Therefore, measuring its levels could provide a direct snapshot of mitochondrial function and lipid metabolism.
Despite this compelling hypothesis, there are currently no published studies that have systematically evaluated the circulating or tissue levels of this compound in large human cohorts with common metabolic disorders. Its primary clinical relevance to date has been in the context of rare inherited metabolic diseases, specifically short-chain enoyl-CoA hydratase (ECHS1) deficiency, where related metabolites in the valine catabolism pathway are altered.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context of this compound and the application of biomarkers, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Re-examining the sensitivity of HbA1c to screen for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Assessment of HbA1c in Diabetes Mellitus and Pre-diabetes Diagnosis: a Multi-centered Data Mining Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C reactive protein level as a marker for dyslipidaemia, diabetes and metabolic syndrome: results from the Korea National Health and Nutrition Examination Survey | BMJ Open [bmjopen.bmj.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Leptin/Adiponectin ratio as a potential biomarker for metabolic syndrome in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leptin to adiponectin ratio - A surrogate biomarker for early detection of metabolic disturbances in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (2E)-Hexenoyl-CoA Metabolism: Mammalian vs. Yeast Pathways
For Researchers, Scientists, and Drug Development Professionals
The metabolic breakdown of fatty acids, a fundamental process for cellular energy production, exhibits distinct variations across different organisms. A key intermediate in the β-oxidation of unsaturated fatty acids is (2E)-Hexenoyl-CoA.[1][2][3] Understanding the nuances of its metabolic pathways in mammals and yeast is crucial for various research applications, from elucidating disease mechanisms to engineering microbial cell factories for biotechnological purposes. This guide provides a detailed comparison of the this compound pathways in these two eukaryotic systems, supported by experimental data and methodologies.
Key Differences in Cellular Localization and Substrate Specificity
The most striking divergence in the metabolism of this compound and fatty acids, in general, lies in the subcellular compartmentalization of the β-oxidation pathway. In mammalian cells, this process occurs in both mitochondria and peroxisomes, whereas in the yeast Saccharomyces cerevisiae, it is exclusively confined to peroxisomes.[4][5][6][7][8] This fundamental difference has significant implications for the types of fatty acids that can be efficiently metabolized.
Mammalian peroxisomes preferentially catabolize very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, the latter through an α-oxidation pathway that is absent in yeast.[4] In contrast, yeast peroxisomes demonstrate a broader substrate range, indiscriminately breaking down fatty acids of varying chain lengths.[4] This is partly due to differences in the initial and rate-limiting enzyme, acyl-CoA oxidase. Mammals possess multiple acyl-CoA oxidases with distinct substrate specificities, while yeast has a single, less discriminatory enzyme, Pox1p (also known as Fox1p).[4][9]
Comparative Enzyme Data
The functional differences between the mammalian and yeast pathways can be quantitatively assessed by comparing the activity of their core β-oxidation enzymes. A study involving the reconstitution of human peroxisomal β-oxidation in yeast provided valuable insights into these differences.
| Feature | Mammalian Pathway (Human) | Yeast Pathway (S. cerevisiae) | Reference |
| Cellular Location | Mitochondria and Peroxisomes | Peroxisomes only | [4][5][6] |
| Primary Site for Short/Medium-Chain Fatty Acid Oxidation | Mitochondria | Peroxisomes | [10] |
| Primary Site for Very-Long-Chain Fatty Acid (VLCFA) Oxidation | Peroxisomes | Peroxisomes | [4] |
| α-Oxidation of Branched-Chain Fatty Acids | Present | Absent | [4] |
| Acyl-CoA Oxidase (First Enzyme) | Multiple enzymes with varying substrate specificities (e.g., ACOX1) | Single enzyme with broad specificity (Pox1p/Fox1p) | [4][9] |
| Multifunctional Enzyme (Hydratase/Dehydrogenase) | MFE2 (L-bifunctional protein) | Fox2p | [4] |
| Thiolase (Final Cleavage) | ACAA1 | Pot1p (Pox3p) | [4][5] |
| Growth on Myristic Acid (C14) Medium | Poor (when human enzymes are expressed in yeast) | Strong | [4] |
| Growth on Behenic Acid (C22) Medium | Poor (when human enzymes are expressed in yeast) | Poor | [4] |
Signaling and Metabolic Pathways
The diagrams below illustrate the distinct fatty acid β-oxidation pathways in mammals and yeast, highlighting the generation and subsequent processing of this compound.
Caption: Mammalian β-oxidation pathway for fatty acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for trans-2-Hexenoyl-CoA (HMDB0003944) [hmdb.ca]
- 3. P. aeruginosa Metabolome Database: trans-2-Hexenoyl-CoA (PAMDB000540) [pseudomonas.umaryland.edu]
- 4. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Yeast as a model to investigate the mitochondrial role in adaptation to dietary fat and calorie surplus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian mitochondrial beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Link: A Comparative Guide to Correlating (2E)-Hexenoyl-CoA Levels with Metabolic Enzyme Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the correlation between intracellular concentrations of (2E)-Hexenoyl-CoA, a key intermediate in fatty acid metabolism, and the gene expression of associated metabolic enzymes. While direct quantitative data for this compound remains an emerging area of research, this document synthesizes current knowledge on acyl-CoA-mediated gene regulation and provides detailed experimental protocols to facilitate further investigation. We will explore the potential role of this compound as a signaling molecule and compare its hypothetical effects with other well-studied acyl-CoA species.
Data Presentation: Comparative Analysis of Acyl-CoA Effects on Gene Expression
The following tables summarize hypothetical, yet plausible, quantitative data illustrating how this compound levels might correlate with the expression of key metabolic enzymes. These values are intended to serve as a comparative guide for experimental design and data interpretation. The data is benchmarked against the effects of Palmitoyl-CoA, a well-recognized regulator of lipid metabolism, and a vehicle control.
Table 1: Relative Gene Expression of Fatty Acid β-Oxidation Enzymes in Response to Acyl-CoA Treatment
| Gene | Vehicle Control (Fold Change) | This compound (10 µM) (Fold Change) | Palmitoyl-CoA (10 µM) (Fold Change) |
| ACOX1 | 1.0 | 1.8 | 3.5 |
| MCAD | 1.0 | 1.5 | 2.8 |
| LCHAD | 1.0 | 1.3 | 2.5 |
| CPT1a | 1.0 | 2.0 | 4.2 |
| CPT2 | 1.0 | 1.7 | 3.1 |
This table illustrates the potential of this compound to upregulate genes involved in fatty acid oxidation, albeit potentially to a lesser extent than saturated long-chain acyl-CoAs like Palmitoyl-CoA.
Table 2: Intracellular Acyl-CoA Concentrations in Different Metabolic States
| Acyl-CoA Species | Basal State (pmol/10^6 cells) | High-Fat Condition (pmol/10^6 cells) |
| This compound | 0.5 - 1.5 | 2.0 - 5.0 |
| Hexanoyl-CoA | 1.0 - 3.0 | 5.0 - 10.0 |
| Palmitoyl-CoA | 10 - 20 | 50 - 100 |
| Acetyl-CoA | 50 - 100 | 150 - 250 |
This table provides a hypothetical baseline for intracellular concentrations of various acyl-CoA species, which can be correlated with gene expression data.
Experimental Protocols
To empirically determine the correlation between this compound levels and gene expression, the following detailed experimental protocols are provided.
Quantification of this compound by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound and other short-chain acyl-CoAs in mammalian cells.[1][2][3][4]
a. Sample Preparation:
-
Culture cells (e.g., HepG2 hepatocytes) to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cell culture dish to precipitate proteins and quench metabolic activity.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Spike the lysate with an internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Sonicate the sample on ice to ensure complete cell lysis.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Purify the supernatant containing the acyl-CoAs using solid-phase extraction (SPE) with a suitable reversed-phase cartridge.
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the specific adducts formed.
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes how to measure the mRNA levels of target metabolic enzymes.[5][6][7][8][9]
a. RNA Extraction and cDNA Synthesis:
-
Culture and treat cells as required for the experiment.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
b. qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., ACOX1, MCAD, LCHAD) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qRT-PCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a potential signaling pathway through which this compound and other fatty acyl-CoAs may regulate the expression of metabolic enzymes. Long-chain and other acyl-CoAs can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4 alpha (HNF4α).[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26] Upon binding, these transcription factors can modulate the expression of target genes involved in fatty acid metabolism.
Caption: Potential signaling pathway of acyl-CoA-mediated gene regulation.
Experimental Workflow Diagram
This diagram outlines the key steps in an experiment designed to correlate this compound levels with the gene expression of metabolic enzymes.
Caption: Experimental workflow for correlating this compound and gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HNF4 Regulates Fatty Acid Oxidation and is Required for Renewal of Intestinal Stem Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis for HNF-4alpha activation by ligand and coactivator binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Gene Regulation by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Functional characterization of HNF4A gene variants identify promoter and cell line specific transactivation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structural Features of Transcription Factors Associating with Nucleosome Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Two-step binding of transcription factors causes sequential chromatin structural changes at the activated Interleukin-2 promoter - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of (2E)-Hexenoyl-CoA and (3E)-Hexenoyl-CoA metabolism.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolism of two isomeric forms of a short-chain unsaturated fatty acyl-CoA: (2E)-Hexenoyl-CoA and (3E)-Hexenoyl-CoA. Understanding the distinct metabolic fates of these molecules is crucial for research in fatty acid metabolism, drug development targeting metabolic pathways, and toxicology. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the metabolic pathways.
Introduction
This compound is a standard intermediate in the mitochondrial β-oxidation of saturated fatty acids. In contrast, (3E)-Hexenoyl-CoA can arise from the metabolism of certain unsaturated fatty acids and xenobiotics. The stereochemistry of the double bond at the C-2 or C-3 position dictates the enzymatic machinery required for further metabolism, leading to different metabolic efficiencies and potentially distinct physiological consequences.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in the metabolic processing of this compound and (3E)-Hexenoyl-CoA. Direct comparative kinetic data for both isomers with the same enzyme from a single species is limited in the literature. The presented data is compiled from studies on enzymes with known activity towards short-chain enoyl-CoA esters.
Table 1: Key Enzymes and Their Roles in the Metabolism of Hexenoyl-CoA Isomers
| Enzyme | Role in this compound Metabolism | Role in (3E)-Hexenoyl-CoA Metabolism | Cellular Localization |
| Acyl-CoA Dehydrogenase (e.g., SCAD) | Catalyzes the initial dehydrogenation of Hexanoyl-CoA to this compound.[1][2][3] | Not a direct substrate. | Mitochondria, Peroxisomes |
| Enoyl-CoA Hydratase (Crotonase) | Hydrates this compound to L-3-Hydroxyhexanoyl-CoA.[4][5] | Not a direct substrate for the standard hydratase. | Mitochondria, Peroxisomes |
| Enoyl-CoA Isomerase | Not required for the metabolism of the 2E-isomer. | Isomerizes (3E)-Hexenoyl-CoA to this compound, allowing entry into the β-oxidation pathway.[6][7] | Mitochondria, Peroxisomes |
| 3-Hydroxyacyl-CoA Dehydrogenase | Dehydrogenates L-3-Hydroxyhexanoyl-CoA to 3-Ketohexanoyl-CoA. | Acts on the product of Enoyl-CoA Hydratase after isomerization. | Mitochondria, Peroxisomes |
| β-Ketoacyl-CoA Thiolase | Cleaves 3-Ketohexanoyl-CoA to Butyryl-CoA and Acetyl-CoA. | Acts on the product of 3-Hydroxyacyl-CoA Dehydrogenase. | Mitochondria, Peroxisomes |
Table 2: Comparative Enzyme Kinetics (Illustrative)
Direct comparative kinetic data for both isomers is scarce. This table presents illustrative data based on known substrate specificities of the enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) or kcat (s-1) | Source Organism/Enzyme |
| (R)-specific Enoyl-CoA Hydratase | This compound | 50 | 4.8 x 103 | Aeromonas caviae |
| Enoyl-CoA Isomerase | (3Z)-Octenoyl-CoA (similar substrate) | ~15 | ~1200 | Rat Liver Mitochondria |
| Short-Chain Acyl-CoA Dehydrogenase | Butyryl-CoA (similar substrate) | ~20 | ~30 | Rat Liver Mitochondria |
Note: The data for Enoyl-CoA Isomerase and Short-Chain Acyl-CoA Dehydrogenase are for similar short-chain substrates and are intended to provide a general idea of the kinetic parameters.
Metabolic Pathways
The metabolism of this compound follows the canonical β-oxidation pathway. In contrast, (3E)-Hexenoyl-CoA requires an initial isomerization step to enter this pathway.
This compound Metabolism
This compound is a direct intermediate of the second step of β-oxidation of a six-carbon saturated fatty acid (hexanoic acid). It is subsequently hydrated, oxidized, and cleaved.
(3E)-Hexenoyl-CoA Metabolism
(3E)-Hexenoyl-CoA is not a substrate for enoyl-CoA hydratase. It must first be converted to this compound by enoyl-CoA isomerase. This isomerization allows it to enter the standard β-oxidation spiral.
Experimental Protocols
Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This assay measures the decrease in absorbance at 280 nm resulting from the hydration of the double bond in this compound.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound solution (1 mM in water)
-
Purified enoyl-CoA hydratase
-
UV-transparent cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 950 µL of potassium phosphate buffer and 50 µL of this compound solution in a cuvette.
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 280 nm for 5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient for the disappearance of the enoyl-CoA double bond (ε = 6.7 x 103 M-1cm-1).
Spectrophotometric Assay for Enoyl-CoA Isomerase Activity
This is a coupled assay that measures the formation of this compound from (3E)-Hexenoyl-CoA by linking it to the enoyl-CoA hydratase reaction.
Materials:
-
All materials from the enoyl-CoA hydratase assay
-
(3E)-Hexenoyl-CoA solution (1 mM in water)
-
Purified enoyl-CoA isomerase
-
Excess purified enoyl-CoA hydratase
Procedure:
-
Prepare a reaction mixture containing 940 µL of potassium phosphate buffer, 50 µL of (3E)-Hexenoyl-CoA solution, and an excess of enoyl-CoA hydratase in a cuvette.
-
Incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enoyl-CoA isomerase solution.
-
Monitor the decrease in absorbance at 280 nm as the newly formed this compound is hydrated.
-
The rate of absorbance change is proportional to the activity of enoyl-CoA isomerase.
HPLC Method for Separation and Quantification of Hexenoyl-CoA Isomers
This method allows for the separation and quantification of this compound and (3E)-Hexenoyl-CoA from in vitro reactions or cellular extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: 100 mM potassium phosphate buffer, pH 5.5
-
Solvent B: Acetonitrile
-
Gradient: A linear gradient from 5% to 40% Solvent B over 20 minutes.
Procedure:
-
Prepare standards of this compound and (3E)-Hexenoyl-CoA of known concentrations.
-
Terminate enzymatic reactions or prepare cell extracts by acid precipitation (e.g., with perchloric acid) followed by neutralization.
-
Centrifuge to remove precipitated protein and filter the supernatant.
-
Inject a known volume of the sample and standards onto the HPLC system.
-
Monitor the elution profile at 260 nm (for the adenine ring of CoA).
-
Quantify the isomers by comparing the peak areas of the samples to the standard curves.
Conclusion
The metabolism of this compound and (3E)-Hexenoyl-CoA highlights the stereospecificity of the enzymes involved in fatty acid β-oxidation. While this compound is a standard intermediate that is readily metabolized, (3E)-Hexenoyl-CoA requires the action of enoyl-CoA isomerase to enter the main oxidative pathway. This difference in the initial metabolic steps can have significant implications for the overall rate of oxidation and the potential for accumulation of intermediates. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the metabolism of these and other short-chain unsaturated acyl-CoA esters. Further research is warranted to obtain direct comparative kinetic data for the key enzymes with both C6 isomers from mammalian sources to better understand their physiological and pathological roles.
References
- 1. Acyl-CoA dehydrogenases and acyl-CoA oxidases. Structural basis for mechanistic similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa acyl-CoA dehydrogenases and structure-guided inversion of their substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of 2-enoyl-CoA reductase from bovine liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and properties of 3-cis-2-trans-enoyl-CoA isomerase (dodecenoyl-CoA delta-isomerase) from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of (2E)-Hexenoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and efficient workflow. This guide provides essential safety and logistical information for the disposal of (2E)-Hexenoyl-CoA, a key intermediate in fatty acid metabolism. While specific institutional protocols should always be followed, this document outlines a comprehensive framework for its proper disposal.
Core Principles of Disposal
Given that this compound is an endogenous metabolite, it is generally considered to be of low toxicity and not hazardous in the small quantities typically used in research. However, a formal risk assessment is the crucial first step before any disposal procedure is initiated. This assessment should take into account the concentration of the substance, the presence of other chemicals in the waste, and institutional as well as local regulations.
Quantitative Data Summary
The following table summarizes key properties of this compound that are pertinent to its handling and disposal.
| Property | Value/Information | Relevance to Disposal |
| Molecular Formula | C27H44N7O17P3S | Understanding the elemental composition. |
| Molecular Weight | 863.66 g/mol | Influences concentration calculations for disposal. |
| Physical State | Typically a solid powder | Determines whether solid or liquid disposal procedures apply. |
| Solubility | Soluble in water | Water solubility is a key factor for aqueous disposal methods. |
| Stability | Fatty acyl-CoAs are generally unstable in aqueous solutions. | Degradation products should be considered in the disposal plan. |
| Hazard Classification | Not classified as hazardous for transport. For research use only. | Indicates that standard non-hazardous chemical disposal protocols are likely applicable. |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the absence of other hazardous materials.
Protocol 1: Disposal of Aqueous Solutions of this compound
This protocol applies to dilute, aqueous solutions of this compound that are free from other hazardous chemical contaminants.
-
Risk Assessment: Confirm that the solution does not contain other hazardous materials. Verify that the concentration of this compound is within the limits set by your institution for drain disposal of non-hazardous biochemicals.
-
Neutralization (if necessary): Check the pH of the solution. If it is outside the neutral range (typically 6-8), adjust it to neutral using a suitable buffer.
-
Dilution: While not always required, diluting the solution further with water can be a good practice.
-
Drain Disposal: Pour the solution down the drain, followed by flushing with a copious amount of cold water (at least 20 times the volume of the disposed solution). This ensures that the compound is sufficiently diluted in the wastewater system.
-
Record Keeping: Document the disposal, including the date, approximate amount, and concentration of this compound disposed of, in your laboratory notebook or waste disposal log.
Protocol 2: Disposal of Solid this compound or Contaminated Labware
This protocol is for the disposal of the powdered form of this compound or labware (e.g., pipette tips, microfuge tubes) contaminated with it.
-
Risk Assessment: Ensure that the solid waste is not contaminated with any other hazardous chemicals.
-
Segregation: Place the solid this compound and any contaminated disposable labware into a designated, clearly labeled non-hazardous solid waste container. Do not mix with hazardous chemical waste.
-
Packaging: The container should be a sealed, sturdy plastic bag or a labeled box to prevent leakage or exposure.
-
Institutional Disposal: Dispose of the container according to your institution's procedures for non-hazardous solid laboratory waste. This may involve placing it in the regular laboratory trash that is collected by custodial staff, or it may require special pickup.
-
Record Keeping: Maintain a record of the disposal in your laboratory's waste log.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures and the principles of laboratory safety, researchers can ensure the responsible and safe disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific guidelines and consult with your Environmental Health and Safety (EHS) department if you have any doubts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
